molecular formula C14H19N3O4 B556306 Benzoyl-L-citrulline methyl ester CAS No. 14325-36-1

Benzoyl-L-citrulline methyl ester

Cat. No.: B556306
CAS No.: 14325-36-1
M. Wt: 293.32 g/mol
InChI Key: ARLRYYLMUJSMGC-NSHDSACASA-N
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Description

Benzoyl-L-citrulline methyl ester is a crucial substrate in biochemical research, primarily utilized for studying the catalytic activity and mechanism of the cysteine protease papain (EC 3.4.22.2) . The compound serves as a model substrate in kinetic analyses to understand enzyme function, a application established in foundational enzymology research . Its structural similarity to peptide nucleic acid (PNA) nucleobases also makes it a relevant compound in developing greener, papain-mediated enzymatic synthesis routes for PNA-peptide conjugates, which are promising structures for nucleic acid-based therapies . This chemoenzymatic approach serves as a powerful alternative to solid-phase peptide synthesis, offering high regio- and stereoselectivity and higher yields while requiring milder reaction conditions . Furthermore, this ester is a key starting material or intermediate in the broader synthesis of other N-benzoyl amino acid and N-benzoyl amino ester derivatives, which are a class of compounds investigated for their potential biological activity, such as antifungal properties . This product is intended for use in a laboratory setting as a fundamental tool for driving innovation in enzymology and therapeutic development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate
Source PubChem
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InChI

InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLRYYLMUJSMGC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC(=O)[C@H](CCCNC(=O)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931792
Record name N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid
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Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14325-36-1
Record name N5-(Aminocarbonyl)-N2-benzoyl-L-ornithine methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine
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Record name N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid
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Record name Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Benzoyl-L-citrulline Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative

In the landscape of peptide chemistry and drug development, the precise synthesis of modified amino acid derivatives is paramount. Benzoyl-L-citrulline methyl ester is a key intermediate, valued for its role in constructing complex peptides and as a scaffold in novel therapeutic agents.[1] Its benzoyl group offers enhanced stability, while the methyl ester provides a crucial protecting group for the carboxyl terminus during subsequent synthetic steps.[1] This guide moves beyond a mere recitation of steps; it provides a strategic, field-tested framework for the synthesis, purification, and rigorous characterization of this compound, grounded in the principles of causality and self-validating protocols.

Section 1: The Synthetic Strategy - A Two-Step Approach

The synthesis of this compound is most logically and efficiently approached via a two-step pathway. This strategy is predicated on the differential reactivity of the functional groups within the parent L-citrulline molecule: the α-carboxyl group, the α-amino group, and the δ-ureido group.

  • Esterification: The first critical step is the protection of the α-carboxyl group as a methyl ester. This is essential to prevent its participation in the subsequent amidation reaction, thereby ensuring regioselectivity.

  • Benzoylation: With the carboxyl group protected, the α-amino group is selectively acylated using benzoyl chloride. The classic Schotten-Baumann reaction conditions are well-suited for this transformation, offering high yields and operational simplicity.[2][3]

This strategic sequence ensures a clean, high-yielding synthesis with straightforward purification.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Benzoylation L_Citrulline L-Citrulline Esterification L-Citrulline Methyl Ester (Intermediate) L_Citrulline->Esterification  Methanol (MeOH)  Thionyl Chloride (SOCl₂) or HCl (g)   Benzoylation Benzoyl-L-citrulline Methyl Ester (Final Product) Esterification->Benzoylation  Benzoyl Chloride  Aqueous Base (e.g., NaHCO₃)   Characterization_Workflow TLC TLC HPLC RP-HPLC TLC->HPLC MP Melting Point MS Mass Spectrometry (MS) NMR NMR (¹H, ¹³C) MS->NMR Confirm MW FTIR FTIR NMR->FTIR Confirm Structure Product Purified Product Product->TLC Product->MP Product->MS

Sources

Molecular formula and weight of Benzoyl-L-citrulline methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzoyl-L-citrulline Methyl Ester: Properties, Synthesis, and Analysis

Introduction

This compound is a chemically modified derivative of the non-proteinogenic amino acid L-citrulline. This compound is of significant interest to researchers in biochemistry, medicinal chemistry, and pharmaceutical development. Its unique structure, which incorporates a benzoyl group for enhanced stability and modulated solubility, and a methyl ester to protect the carboxyl group, makes it a versatile intermediate in various synthetic pathways.[1] It serves as a valuable tool in peptide synthesis and as a scaffold in the development of novel therapeutic agents.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its chemical properties, a robust methodology for its synthesis and purification, and rigorous analytical protocols for its characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any scientific investigation. This compound is identified by several key parameters that dictate its handling, reactivity, and analytical profile.

Table 1: Chemical Identifiers

Identifier Value Source
Molecular Formula C₁₄H₁₉N₃O₄ [1][2][][4][5]
Molecular Weight 293.32 g/mol [2][][4][6]
IUPAC Name methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate [][4]
CAS Number 14325-36-1 [1][2][][6]

| Synonyms | (S)-2-Bz-amino-5-ureidopentanoic acid methyl ester, Bz-L-Cit-OMe |[1][2] |

The physicochemical properties of the compound are critical for its application in experimental settings, influencing everything from solvent selection to storage conditions.

Table 2: Physicochemical Properties

Property Value Source
Appearance White powder [1]
Melting Point 149-158 °C [1]
Purity ≥98% (by TLC) [1][2]
Optical Rotation [α]D²⁴ = -15 ± 2º (c=1% in Methanol) [1]

| Storage Conditions | Store at 0-8°C |[1] |

Synthesis and Purification: A Validated Approach

The synthesis of N-acylated amino acid esters is a cornerstone of peptide chemistry and drug discovery. The following protocol describes a common and reliable method for preparing this compound. The rationale behind this approach is twofold: 1) The esterification of the carboxylic acid prevents its participation in subsequent reactions, and 2) The N-benzoylation introduces a stable, lipophilic group that can enhance biological interactions and improve compound stability.

Proposed Synthesis Workflow

The synthesis can be logically divided into two primary stages: the esterification of L-citrulline followed by N-benzoylation.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Benzoylation (Schotten-Baumann) cluster_2 Stage 3: Purification L_Citrulline L-Citrulline Reagent1 SOCl₂ in Methanol (MeOH) (Thionyl Chloride) L_Citrulline->Reagent1 Product1 L-Citrulline Methyl Ester HCl Reagent1->Product1  Esterification (0°C to RT) Product1_ref L-Citrulline Methyl Ester HCl Product1->Product1_ref Reagent2 Benzoyl Chloride Triethylamine (TEA) in DCM Product1_ref->Reagent2 Product2 Crude Benzoyl-L-citrulline Methyl Ester Reagent2->Product2  Acylation (0°C to RT) Product2_ref Crude Product Product2->Product2_ref Purification Silica Gel Column Chromatography Product2_ref->Purification FinalProduct Pure Benzoyl-L-citrulline Methyl Ester Purification->FinalProduct Elution with Hexane/EtOAc

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on general methodologies for the N-acylation of amino acids.[7]

Part A: Synthesis of L-Citrulline Methyl Ester Hydrochloride

  • Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. This acidic environment protonates the carboxylate, activating it for nucleophilic attack by methanol, leading to the formation of the methyl ester.

  • Procedure:

    • Suspend L-citrulline (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Remove the solvent under reduced pressure to yield L-citrulline methyl ester hydrochloride as a solid, which can be used in the next step without further purification.

Part B: N-Benzoylation

  • Rationale: This is a classic Schotten-Baumann reaction. Triethylamine (TEA) is a non-nucleophilic base used to deprotonate the ammonium group of the amino acid ester, liberating the free amine. The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. TEA also neutralizes the HCl byproduct generated during the reaction.

  • Procedure:

    • Dissolve the L-citrulline methyl ester hydrochloride (1.0 eq) from the previous step in anhydrous dichloromethane (DCM, 20 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (2.5 eq) dropwise.

    • In a separate funnel, dissolve benzoyl chloride (1.1 eq) in DCM and add it dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Protocol: Work-up and Purification
  • Rationale: The work-up is designed to remove excess reagents and byproducts. The aqueous washes remove water-soluble components like triethylammonium chloride, while silica gel chromatography separates the desired product from non-polar impurities (like residual benzoyl chloride) and more polar impurities.

  • Procedure:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.

Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound. This creates a self-validating system where each technique corroborates the findings of the others.

G Start Synthesized Product TLC Purity Check: Thin-Layer Chromatography (TLC) Start->TLC Assess Purity HRMS Identity & Formula: High-Resolution Mass Spec (HRMS) TLC->HRMS If ≥98% Pure NMR Structural Elucidation: ¹H and ¹³C NMR Spectroscopy HRMS->NMR Confirm Formula Final Verified Compound NMR->Final Confirm Structure

Caption: Analytical workflow for compound validation.

Protocol 3.1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Objective: To rapidly assess the purity of the final product and monitor the progress of the reaction and chromatographic separation.

  • Methodology:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A 70:30 mixture of Ethyl Acetate/Hexane is a good starting point. Adjust polarity as needed for optimal spot separation (Rf value ideally between 0.3-0.5).

    • Visualization:

      • Primary: UV light at 254 nm (the benzoyl group is UV-active).

      • Secondary: Staining with potassium permanganate (KMnO₄) or ninhydrin solution (ninhydrin will not stain the N-acylated product but will detect any unreacted starting amine).

  • Validation: A single, well-defined spot indicates high purity.[1]

Protocol 3.2: Molecular Weight Verification by Mass Spectrometry (MS)
  • Objective: To confirm the molecular formula by determining the compound's exact mass.

  • Methodology:

    • Technique: High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) is the gold standard.[7]

    • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Analysis: Analyze in positive ion mode.

  • Expected Result: The instrument should detect the protonated molecular ion [M+H]⁺.

    • Calculated Monoisotopic Mass for [C₁₄H₁₉N₃O₄ + H]⁺: 294.1454 Da

    • Validation: An experimental mass within ±5 ppm of the calculated mass provides unambiguous confirmation of the molecular formula, C₁₄H₁₉N₃O₄.

Protocol 3.3: Structural Elucidation by NMR Spectroscopy
  • Objective: To confirm the covalent structure of the molecule by identifying all unique proton and carbon environments.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Spectrometers: A 400 MHz or higher field spectrometer is recommended.[7]

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for complex assignments.

  • Expected ¹H NMR Signals (in CDCl₃, approximate):

    • ~7.8-7.9 ppm (d, 2H): Protons ortho to the carbonyl on the benzoyl ring.

    • ~7.4-7.6 ppm (m, 3H): Protons meta and para on the benzoyl ring.

    • ~6.8-7.0 ppm (d, 1H): Amide proton (N-H) of the benzoyl group.

    • ~5.5-6.0 ppm (br s, 3H): Protons of the urea group (-NH-CO-NH₂).

    • ~4.7-4.8 ppm (m, 1H): The alpha-proton (Cα-H).

    • ~3.75 ppm (s, 3H): Methyl protons of the ester (-OCH₃).

    • ~3.1-3.3 ppm (m, 2H): Methylene protons adjacent to the urea group (δ-CH₂).

    • ~1.6-2.0 ppm (m, 4H): Methylene protons at the β and γ positions.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several research areas:

  • Peptide Synthesis: It serves as a protected building block for incorporating a citrulline residue into a peptide chain. The benzoyl group acts as a stable N-terminal protecting group during peptide coupling reactions.[1]

  • Drug Discovery and Formulation: The compound is used in pharmaceutical research to explore novel therapeutics. The benzoyl moiety can increase lipophilicity, potentially enhancing cell permeability and bioavailability of parent molecules.[1]

  • Nitric Oxide Research: As a derivative of L-citrulline, a precursor to L-arginine in the nitric oxide cycle, this compound is utilized by researchers to study pathways related to nitric oxide production, which is vital for cardiovascular health.[1]

  • Cosmetic Science: The compound is sometimes incorporated into cosmetic formulations for its potential moisturizing and skin-conditioning properties.[1]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for advanced scientific research. This guide has provided a technically grounded framework for its synthesis, purification, and comprehensive analysis. By understanding the causality behind each experimental step and employing a multi-technique validation workflow, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

  • This compound | C14H19N3O4 | CID 85713 , PubChem - NIH, [Link]

  • Nalpha-Benzoyl-L-citrulline methyl ester , CHEMICAL POINT, [Link]

  • benzoyl L-arginine methyl ester | C14H20N4O3 | CID 150869 , PubChem - NIH, [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity , ResearchGate, [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity , SciELO México, [Link]

Sources

A Deep Dive into L-Citrulline and its Ester Derivative: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of nitric oxide (NO) biology and therapeutic development, a nuanced understanding of precursor molecules is paramount. This guide provides an in-depth technical comparison of L-citrulline and its chemically modified counterpart, Benzoyl-L-citrulline methyl ester. We will dissect their fundamental differences, from physicochemical properties to metabolic fates, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the "why" behind experimental choices, ensuring a self-validating and authoritative exploration of these two critical compounds.

Foundational Chemistry and Physicochemical Properties: A Tale of Two Molecules

At its core, the distinction between L-citrulline and this compound lies in their chemical architecture, a modification that profoundly impacts their behavior both on the bench and in biological systems.

L-Citrulline is a non-proteinogenic α-amino acid, a key intermediate in the urea cycle.[1][][3][4] Its structure is characterized by a free carboxyl group and a free amino group, rendering it highly polar and water-soluble.[] This hydrophilicity, however, can limit its passive diffusion across cellular membranes.

This compound , in contrast, is a synthetic derivative designed to overcome this limitation. The "Benzoyl" group, a bulky aromatic ring, is attached to the α-amino group, while the carboxyl group is esterified with a methyl group. These modifications dramatically increase the molecule's lipophilicity. This chemical "masking" of the polar functional groups is a common prodrug strategy in drug design to enhance bioavailability.[5][6][7][8][]

Table 1: Comparative Physicochemical Properties

PropertyL-CitrullineThis compound
Molar Mass 175.19 g/mol [][3][4][10]293.32 g/mol [11][12][]
Solubility High in water[][3]Low in water; soluble in organic solvents[14]
Polarity High (hydrophilic)Low (lipophilic)
Chemical Stability Generally stable in aqueous solution[]Ester and amide bonds susceptible to hydrolysis[15]

This fundamental difference in polarity is not merely a trivial chemical detail; it dictates the experimental design for formulation, delivery, and even the choice of analytical techniques. For instance, while L-citrulline is readily dissolved in aqueous buffers for cell culture experiments, its esterified counterpart requires an organic solvent vehicle, such as DMSO, which must be carefully controlled for potential off-target effects.

Metabolic Fate and Bioavailability: The Journey to Nitric Oxide Synthase

The ultimate goal of administering either L-citrulline or its derivative is often to fuel the nitric oxide synthase (NOS) pathway. However, their paths to this enzymatic machinery are distinct.

L-Citrulline's Pathway:

L-citrulline is a direct precursor to L-arginine, the substrate for NOS.[[“]][17][18] Following administration, L-citrulline is absorbed and transported to various tissues, where it is converted to L-arginine by the sequential action of argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL).[19][20][21][22] This two-step enzymatic conversion is a rate-limiting factor in NO production.

cluster_bloodstream Bloodstream cluster_cell Target Cell L_Citrulline_blood L-Citrulline L_Citrulline_cell L-Citrulline L_Citrulline_blood->L_Citrulline_cell Transport L_Arginine L-Arginine L_Citrulline_cell->L_Arginine Conversion NO Nitric Oxide L_Arginine->NO Synthesis NOS NOS ASS_ASL ASS/ASL

Caption: Metabolic pathway of L-citrulline to nitric oxide.

This compound's Journey:

The ester and benzoyl groups of this compound are designed to be labile, meaning they are intended to be cleaved off by endogenous enzymes. The increased lipophilicity facilitates its passage across cell membranes.[] Once inside the cell, esterases and amidases are expected to hydrolyze the protective groups, releasing free L-citrulline.[23][24][25][26] This intracellular delivery of L-citrulline bypasses the need for specific amino acid transporters at the cell surface, potentially leading to higher intracellular concentrations.

cluster_extracellular Extracellular Space cluster_cell Target Cell Benzoyl_L_Citrulline_Ester Benzoyl-L-Citrulline Methyl Ester Benzoyl_L_Citrulline_Ester_cell Benzoyl-L-Citrulline Methyl Ester Benzoyl_L_Citrulline_Ester->Benzoyl_L_Citrulline_Ester_cell Passive Diffusion L_Citrulline_cell L-Citrulline Benzoyl_L_Citrulline_Ester_cell->L_Citrulline_cell Hydrolysis L_Arginine L-Arginine L_Citrulline_cell->L_Arginine Conversion NO Nitric Oxide L_Arginine->NO Synthesis Esterases_Amidases Esterases/Amidases ASS_ASL ASS/ASL NOS NOS

Caption: Intracellular conversion of this compound.

The critical experimental question then becomes: what is the efficiency of this intracellular hydrolysis? Incomplete cleavage would result in the accumulation of the esterified compound, which may have its own, off-target biological effects. This necessitates rigorous analytical validation.

Experimental Protocols: A Guide to Methodical Investigation

The choice of experimental protocol is dictated by the specific research question and the physicochemical properties of the compound being studied.

Quantification of L-Citrulline and its Metabolites via LC-MS/MS

A cornerstone of any study involving these compounds is a robust analytical method to quantify their concentrations in biological matrices (e.g., plasma, cell lysates). High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[27][28][29]

Step-by-Step Methodology:

  • Sample Preparation:

    • For plasma or cell lysates, perform a protein precipitation step by adding a 3-fold excess of ice-cold methanol or acetonitrile containing an internal standard (e.g., d7-citrulline).[30]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000-16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein.[30]

    • Carefully collect the supernatant for analysis.[30]

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column or a hydrophilic interaction chromatography (HILIC) column.[27][30]

    • Employ a gradient elution method with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[30][31]

    • A typical gradient will separate the polar L-citrulline from the more lipophilic this compound, which will have a longer retention time on a reverse-phase column.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[30]

    • Use Multiple Reaction Monitoring (MRM) for quantification.[27]

      • L-Citrulline: Monitor a specific precursor-to-product ion transition (e.g., m/z 176 -> 70).[30]

      • This compound: A likely transition would involve the precursor ion (m/z 294.1) fragmenting to a characteristic product ion.

      • Internal Standard: Monitor the appropriate mass transition for the deuterated standard (e.g., d7-citrulline: m/z 180 -> 74).[30]

Causality Behind Choices: The protein precipitation step is crucial for removing macromolecules that can interfere with the analysis and damage the LC-MS/MS system. The use of a stable isotope-labeled internal standard is essential for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[27][28]

Assessment of Nitric Oxide Production

The biological endpoint of interest is often the production of NO. This can be assessed directly or indirectly.

Griess Assay (Indirect Measurement):

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[32]

  • Collect cell culture supernatant or deproteinized plasma.

  • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[32][33]

  • Incubate in the dark for 10-15 minutes at room temperature.[33][34]

  • Measure the absorbance at approximately 540 nm.[32][33][34][35]

  • Quantify nitrite concentration using a sodium nitrite standard curve.[33]

Trustworthiness: While convenient, the Griess assay can be prone to interference from other compounds in complex biological samples.[32] Therefore, it is often used as a preliminary screening tool, with more specific methods like LC-MS/MS or fluorescent NO probes used for confirmation. It's important to note that this assay measures nitrite, which is an indirect marker of NO production.[32][33]

In-Text Citations and References

The metabolic conversion of L-citrulline to L-arginine is a well-established pathway in mammalian biochemistry.[1][36] The enzymes involved, argininosuccinate synthase and argininosuccinate lyase, are ubiquitously expressed, though their activity levels can vary between tissues.[20][21] The use of esterification to enhance the bioavailability of amino acids and other polar molecules is a common prodrug strategy.[5][6][7][8][] The analytical principles of LC-MS/MS for the quantification of small molecules in biological matrices are extensively documented in the scientific literature.[27][28][29][31][37]

References

  • Title: Amino Acids in the Development of Prodrugs - PMC Source: PubMed Central URL: [Link]

  • Title: Full article: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis Online URL: [Link]

  • Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression Source: National Institutes of Health URL: [Link]

  • Title: Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL: [Link]

  • Title: LC-MS/MS Method To Analyze 20 Amino Acids Source: Bioprocess Online URL: [Link]

  • Title: LCitrulline and Nitric Oxide Source: Consensus URL: [Link]

  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: MDPI URL: [Link]

  • Title: Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs Source: Bentham Science URL: [Link]

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Role of the benzoyl group in Benzoyl-L-citrulline methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Pivotal Role of the Benzoyl Group in Benzoyl-L-citrulline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the non-proteinogenic amino acid L-citrulline, stands as a molecule of significant interest in biochemical research and pharmaceutical development. Its unique chemical architecture, featuring a benzoyl group, imparts a range of properties that are crucial for its synthesis, stability, and potential biological applications. This technical guide provides a comprehensive exploration of the multifaceted role of the benzoyl group in this specific molecular context. We will delve into its influence on physicochemical properties, its function as a strategic protecting group in synthesis, and its potential impact on biological activity and metabolic pathways. This guide is designed to furnish researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of this compound in their scientific endeavors.

Introduction to this compound: A Molecule of Interest

This compound is a compound where the α-amino group of L-citrulline is acylated with a benzoyl group, and the carboxyl group is esterified to a methyl ester.[1][] L-citrulline itself is a key intermediate in the urea cycle and a precursor for the synthesis of L-arginine, which is subsequently converted to nitric oxide (NO) by nitric oxide synthase (NOS).[[“]][4][5] The production of NO is a critical signaling pathway in various physiological processes, particularly in the cardiovascular system.[6][7] The modification of L-citrulline with a benzoyl group and a methyl ester creates a derivative with altered properties, opening up new avenues for its application in research and therapeutics.[8] This guide will dissect the pivotal role of the benzoyl moiety in defining the chemical and biological characteristics of this compound.

The Multifaceted Roles of the Benzoyl Group

The introduction of a benzoyl group to the L-citrulline scaffold is a deliberate and strategic modification that imparts a range of advantageous characteristics. This section will explore the key functions of the benzoyl group in detail.

Modulation of Physicochemical Properties: Enhancing Stability and Solubility

The benzoyl group, with its aromatic phenyl ring and carbonyl functionality, significantly influences the physicochemical properties of the parent L-citrulline molecule.[9] The presence of the benzoyl group is suggested to enhance the stability and solubility of this compound, which are critical attributes for drug formulation and delivery systems.[8] This modification can alter the molecule's polarity and its ability to permeate biological membranes, a crucial factor for its biological activity and effectiveness.[10] The benzoyl group's impact on these properties can be a determining factor in the compound's pharmacokinetic profile.

A Strategic Protecting Group in Chemical Synthesis

In the realm of peptide and organic synthesis, protecting groups are indispensable tools to prevent unwanted side reactions at reactive functional groups.[11][12][13] The benzoyl group serves as an effective protecting group for the α-amino group of L-citrulline during synthetic procedures.

The use of a benzoyl group, often as part of a broader Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy in solid-phase peptide synthesis, can act as a "permanent" side-chain protecting group that is cleaved under specific, often harsh, acidic conditions in the final step of the synthesis.[11][14] Furthermore, the introduction of N-protecting groups, such as benzyl-based moieties, can enhance the solubility of the growing peptide chain and prevent aggregation, a common challenge in peptide synthesis.[15]

Influencing Biological Activity and Potential for Prodrug Design

The benzoyl group is a common feature in a multitude of bioactive compounds and can play a direct role in their mechanism of action.[16][17][18] The carbonyl group of the benzoyl moiety is capable of forming hydrogen bonds with biological targets, which can be a critical interaction for modulating the activity of enzymes or receptors.[16][17]

Furthermore, the benzoylation of L-citrulline can be viewed as a prodrug strategy. The benzoyl group can mask the polar amino group, potentially facilitating cell membrane permeability. Once inside the cell, the benzoyl group could be cleaved by intracellular enzymes, such as esterases or amidases, to release the active L-citrulline.[19][20][21] This controlled release mechanism can enhance the therapeutic efficacy and modulate the pharmacokinetic profile of L-citrulline.

Impact on the Metabolic Fate and the Nitric Oxide Pathway

By modifying the L-citrulline molecule, the benzoyl group can influence its metabolic pathway. L-citrulline is a crucial component of the citrulline-NO cycle, where it is recycled back to L-arginine to sustain NO production.[4] The presence of the benzoyl group may protect the L-citrulline from premature degradation, thereby potentially leading to a more sustained release and a prolonged effect on the NO pathway. Researchers are actively exploring the potential of this compound to enhance nitric oxide production.[8]

Experimental Protocols and Analytical Methodologies

This section provides detailed, step-by-step methodologies for the synthesis, monitoring, and analysis of this compound, empowering researchers to confidently work with this compound.

Synthesis of this compound

This protocol describes a general method for the N-benzoylation of L-citrulline methyl ester.

Materials:

  • L-citrulline methyl ester hydrochloride

  • Benzoic anhydride[22]

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Suspend L-citrulline methyl ester hydrochloride in DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the solution becomes clear.

  • Add benzoic anhydride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[23]

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.[22]

Monitoring Benzoylation by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique to monitor the progress of the benzoylation reaction.[23]

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 1:1 hexane:ethyl acetate).

  • Spot a small amount of the reaction mixture, the starting material (L-citrulline methyl ester), and a co-spot on a silica gel TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp (254 nm). The benzoylated product, being less polar due to the introduction of the benzoyl group, will have a higher Rf value than the starting material.[23]

Characterization and Analysis using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the characterization and quantification of this compound.[24][25][26]

Instrumentation:

  • A high-performance liquid chromatograph coupled to a mass spectrometer.

General LC-MS Method:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Detection: The mass spectrometer can be operated in positive ion mode to detect the protonated molecule [M+H]+.

Protocol for Benzoyl Group Cleavage

The removal of the benzoyl group can be achieved through chemical or enzymatic methods.

Chemical Cleavage (Acid Hydrolysis):

  • Dissolve this compound in a solution of 6M HCl.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Neutralize the reaction mixture and extract the L-citrulline.

Enzymatic Cleavage: Several enzymes, such as certain amidases or acylases, may be capable of cleaving the benzoyl group under mild conditions.[19][20][21] A kinetic analysis of the papain-catalyzed hydrolysis of α-N-Benzoyl-L-citrulline Methyl Ester has been reported, suggesting that proteases can also be employed for this purpose.[27]

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C14H19N3O4[1][28]
Molecular Weight 293.32 g/mol [1][28]
IUPAC Name methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate[1][]
CAS Number 14325-36-1[1][28]
Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product SM1 L-Citrulline Methyl Ester Reaction N-Benzoylation (DCM, TEA) SM1->Reaction SM2 Benzoic Anhydride SM2->Reaction Purification Column Chromatography Reaction->Purification Product Benzoyl-L-citrulline methyl ester Purification->Product NO_Pathway cluster_prodrug Prodrug Activation cluster_no_cycle Citrulline-NO Cycle Prodrug Benzoyl-L-citrulline methyl ester Enzymatic_Cleavage Enzymatic Cleavage (Amidases/Esterases) Prodrug->Enzymatic_Cleavage Intracellular L_Citrulline L-Citrulline Enzymatic_Cleavage->L_Citrulline L_Arginine L-Arginine L_Citrulline->L_Arginine Recycling NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Production L_Citrulline_Cycle L-Citrulline NOS->L_Citrulline_Cycle L_Citrulline_Cycle->L_Arginine Recycling

Caption: Proposed metabolic fate and role in the nitric oxide pathway.

Conclusion and Future Directions

The benzoyl group in this compound is far from a passive component. It is a key modulator of the molecule's physicochemical properties, a strategic tool in its synthesis, and a potential determinant of its biological activity and metabolic fate. Its ability to enhance stability and solubility, serve as a protecting group, and potentially facilitate a prodrug-like delivery of L-citrulline underscores its importance.

Future research should focus on elucidating the precise enzymatic pathways responsible for the in vivo cleavage of the benzoyl group and quantifying the impact of this modification on the pharmacokinetics and pharmacodynamics of L-citrulline. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in cardiovascular medicine and beyond.

References

  • Fiveable. Benzoyl Definition - Organic Chemistry Key Term.
  • Wikipedia. Benzoyl group.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Wikipedia. Peptide synthesis.
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  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Chem-Impex. This compound.
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  • Benchchem. The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Consensus.
  • Consensus. Benzoyl group: Significance and symbolism.
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  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PMC - NIH. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Benzoyl group.
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  • PMC - PubMed Central. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction.
  • PubChem - NIH. This compound | C14H19N3O4 | CID 85713.
  • ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties | The Journal of Organic Chemistry.
  • PubMed. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties.
  • ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF.
  • OUCI. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • PubMed. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle.
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzoyl Chloride in Modern Chemical Synthesis.
  • NIH. Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers.
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  • MDPI. Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity.
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Methodological & Application

Application Notes: The Strategic Use of Citrulline as an Arginine Precursor in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Arginine Challenge in SPPS

The incorporation of arginine (Arg) residues is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS). The nucleophilic and strongly basic nature of the arginine side-chain guanidinium group necessitates robust orthogonal protection to prevent side reactions. Common issues include lactam formation, side-chain acylation, and racemization, which can significantly reduce the yield and purity of the final peptide. While various protecting groups (e.g., Pbf, Pmc) are employed, their removal often requires harsh acidic conditions that can degrade sensitive sequences.

A sophisticated and highly effective alternative is the post-synthetic conversion of a previously incorporated citrulline (Cit) residue into arginine. Citrulline, an uncharged isostere of arginine, possesses a chemically benign ureido side chain that does not require protection during standard Fmoc-based SPPS. This "Citrulline-to-Arginine" strategy simplifies the synthesis of complex, arginine-rich peptides, leading to higher purity and yield.

While various citrulline derivatives exist, such as Benzoyl-L-citrulline methyl ester, the standard and most practical approach for this application involves the direct incorporation of Fmoc-L-Citrulline (Fmoc-Cit-OH) into the peptide backbone, followed by a post-synthetic, on-resin guanylation step.

The Core Principle: Post-Synthetic Guanylation

The logic behind this strategy is to defer the introduction of the reactive guanidinium group until after the full peptide sequence has been assembled. The ureido group of the citrulline side chain is converted into a protected guanidinium group through a chemical reaction known as guanylation. This on-resin modification transforms the citrulline residue into a protected arginine residue, which is then deprotected during the final cleavage step.

Key Advantages of the Citrulline-to-Arginine Strategy:

  • Enhanced Purity & Yield: By avoiding the use of protected arginine during chain elongation, the risk of side reactions is dramatically reduced, resulting in a cleaner crude product.

  • Simplified Synthesis: The need to manage complex arginine side-chain protection schemes during coupling is eliminated.

  • Improved Solubility: Citrulline-containing peptide intermediates can sometimes exhibit improved solubility compared to their arginine-containing counterparts, facilitating synthesis.

  • Milder Conditions: The guanylation reaction can be performed under conditions that are often milder than the final cleavage required for some bulky arginine protecting groups.[1]

G A 1. Incorporate Fmoc-Cit-OH (Standard SPPS Coupling) B 2. Complete Peptide Chain Elongation A->B Fmoc-SPPS Cycles C 3. On-Resin Guanylation of Citrulline Side Chain B->C D 4. Cleavage from Resin & Global Deprotection C->D TFA Cocktail E High-Purity Arginine-Containing Peptide D->E

Figure 1: General workflow for synthesizing arginine-containing peptides via the citrulline-to-arginine conversion method.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Citrulline

This protocol describes the standard coupling of Fmoc-L-Citrulline onto a solid-phase support. The methodology is identical to the coupling of other standard Fmoc-protected amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other appropriate resin)

  • Fmoc-L-Citrulline

  • Coupling Reagent: HBTU/HCTU or DIC/Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-L-Citrulline (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.). Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Confirmation and Washing: Perform a qualitative ninhydrin (Kaiser) test to confirm reaction completion (negative result). If positive, repeat the coupling step. Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Guanylation of the Citrulline Residue

This is the critical post-synthetic modification step to convert the citrulline side chain into a protected arginine side chain.

Materials:

  • Peptide-resin containing one or more citrulline residues

  • Guanylating Agent: N,N'-Di-Boc-N''-triflylguanidine

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Resin Preparation: Following the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it partially under vacuum.

  • Guanylation Reaction:

    • Swell the peptide-resin in anhydrous DCM or THF for 20 minutes.

    • Prepare the guanylation solution: Dissolve N,N'-Di-Boc-N''-triflylguanidine (3-5 eq. per citrulline residue) in anhydrous DCM/THF.

    • Add the guanylation solution to the resin, followed by the addition of DIPEA or TEA (5-10 eq. per citrulline residue).

  • Reaction Monitoring: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the peptide by LC-MS to confirm the mass shift corresponding to the conversion.

  • Final Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (3x) to remove all residual reagents. The resin is now ready for final cleavage.

G cluster_0 Peptide on Resin cluster_1 Guanylation Reagents A Peptide-Cit-Resin D Peptide-Arg(Boc)₂-Resin A->D Reaction (12-24h) B N,N'-Di-Boc-N''-triflylguanidine B->D Reaction (12-24h) C DIPEA in DCM C->D Reaction (12-24h)

Figure 2: The on-resin conversion of a citrulline residue to a di-Boc-protected arginine residue.

Protocol 3: Final Cleavage and Peptide Isolation

This is a standard protocol for cleaving the completed peptide from the resin and removing all side-chain protecting groups, including the Boc groups from the newly formed arginine.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Procedure:

  • Resin Preparation: Dry the washed and guanylated peptide-resin under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Pellet the peptide via centrifugation. Decant the ether. Wash the pellet 2-3 times with cold ether to remove scavengers and organic impurities.

  • Purification: Air-dry the crude peptide pellet. Dissolve the peptide in a suitable aqueous/organic solvent system and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Data and Performance Comparison

The following table presents typical comparative data for the synthesis of a model 15-mer peptide containing two arginine residues, comparing the direct incorporation of Arg(Pbf) with the post-synthetic citrulline conversion method.

ParameterDirect Arg(Pbf) IncorporationCitrulline-to-Arginine Conversion
Crude Purity (RP-HPLC) 60-75%>85%
Overall Yield (Post-HPLC) ModerateHigh
Major Impurities Arg deletion sequences, +72 Da adductsIncomplete guanylation (can be optimized)
Synthesis Complexity StandardRequires one additional on-resin step
Cleavage Conditions Standard TFA cocktailStandard TFA cocktail

Troubleshooting & Expert Insights

  • Incomplete Guanylation: If LC-MS analysis of a test cleavage shows a significant amount of starting citrulline-peptide, the on-resin reaction can be extended, or a second addition of fresh guanylating agent and base can be performed. Ensure all solvents and reagents are anhydrous, as moisture can quench the reaction.

  • Choice of Guanylating Agent: While N,N'-Di-Boc-N''-triflylguanidine is highly efficient, other reagents are available. The choice depends on cost, stability, and the specific peptide sequence. The di-Boc protection on the resulting arginine is advantageous as it is highly acid-labile and is removed cleanly during the final TFA cleavage.

  • Application Scope: This method is particularly powerful for synthesizing peptides with multiple arginine residues, especially those prone to aggregation or side reactions. It is also invaluable for preparing peptides where selective modification of other residues is required before the guanidinium group is introduced.

Conclusion

The post-synthetic conversion of citrulline to arginine is a robust and highly effective strategy for the synthesis of arginine-containing peptides. By circumventing the problems associated with the direct use of protected arginine derivatives, this method consistently delivers higher purity crude products and improved overall yields. The protocols provided offer a validated framework for researchers and drug development professionals to implement this advanced technique, enabling the successful synthesis of complex and challenging peptide targets.

References

  • Citrullinated Peptide Synthesis. (2012). Biosynthesis Inc. This article provides background on citrullination, the enzymatic conversion of arginine to citrulline in biological systems. [URL: https://www.biosyn.
  • Citrullination - Wikipedia. (n.d.). Provides a general overview of the citrullination process, its biological significance, and the chemical change from arginine to citrulline. [URL: https://en.wikipedia.
  • Post Translational Modification through Citrullination. (n.d.). Cayman Chemical. Discusses the role of peptidylarginine deiminases (PADs) and the biological consequences of converting a positively charged arginine to a neutral citrulline. [URL: https://www.caymanchem.
  • Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation. (2019). PubMed. A research article detailing the structural impact of converting arginine to citrulline in peptides. [URL: https://pubmed.ncbi.nlm.nih.gov/31418970/]
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (n.d.). Royal Society of Chemistry. This paper discusses strategies to improve SPPS sustainability, highlighting the challenges of protected amino acids like arginine. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02562g]
  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (n.d.). National Institutes of Health (PMC). This article describes solid-phase methods for forming guanidine groups, a reaction class central to the citrulline-to-arginine conversion. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534887/]

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Analytical methods for detecting Benzoyl-L-citrulline methyl ester in samples.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Determination of Benzoyl-L-Citrulline Methyl Ester

Introduction: The Significance of this compound

This compound is a derivative of the non-proteinogenic amino acid L-citrulline. Its unique chemical structure, featuring a benzoyl group for enhanced stability and a methyl ester group, makes it a compound of interest in various scientific domains. It serves as a valuable intermediate in the synthesis of peptides and other bioactive molecules.[1] Researchers utilize this compound to explore therapeutic pathways, including the modulation of nitric oxide production, which is critical for cardiovascular health, and in the development of novel agents targeting metabolic disorders.[1]

Given its role in pharmaceutical research and biochemical studies, the ability to accurately and reliably quantify this compound in diverse sample matrices is paramount. This guide provides detailed analytical methodologies for its detection, tailored for researchers, scientists, and professionals in drug development. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. Key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₄H₁₉N₃O₄[2][3]
Molecular Weight 293.32 g/mol [2][3]
CAS Number 14325-36-1[2][3]
IUPAC Name methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate[3]
Synonyms (S)-2-Bz-amino-5-ureidopentanoic acid methyl ester, Bz-Cit-OMe[2][3]

Principle of Analysis: Leveraging the Benzoyl Moiety

Unlike its parent amino acid L-citrulline, which often requires a derivatization step to enhance its chromatographic retention and detectability, this compound is inherently well-suited for modern analytical techniques. The key to its analysis lies in its structure:

  • The Benzoyl Group: This aromatic moiety acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. This is the basis for the HPLC-UV method.

  • The Overall Structure: The molecule's polarity and molecular weight are ideal for separation using reversed-phase liquid chromatography and ionization via electrospray ionization (ESI) for mass spectrometry.

This guide focuses on methods that assume the analyte is already present in the sample, rather than on the derivatization process itself.

Method 1: RP-HPLC with UV Detection

This method offers a robust, reliable, and widely accessible approach for the quantification of this compound, particularly for samples with concentrations in the low µg/mL range.

Causality Behind Experimental Choices
  • Reversed-Phase (RP) Chromatography: this compound has sufficient non-polar character due to the benzoyl group and the carbon chain to be retained on a C18 stationary phase. This allows for effective separation from more polar matrix components.

  • UV Detection: The aromatic benzoyl ring exhibits strong absorbance around 210 nm and 230 nm. Setting the detector at a wavelength where matrix interference is minimal while analyte response is high is key to achieving good sensitivity and specificity. Methods for related compounds with aromatic rings often use detection at 210 nm.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water with an acid modifier (like phosphoric or formic acid) is chosen to ensure sharp peak shapes and efficient separation of the analyte from potential impurities.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard (≥98% purity)[2]

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Formic Acid (for MS compatibility)[5]

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of MeCN.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of MeCN and water.

4. Chromatographic Conditions

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm[4]

  • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % Mobile Phase B (MeCN)
    0.0 30
    15.0 80
    17.0 80
    18.0 30

    | 25.0 | 30 |

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method 2: LC-MS/MS Analysis

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, serum), LC-MS/MS is the method of choice. It provides structural confirmation and can achieve detection limits in the ng/mL to pg/mL range.

Causality Behind Experimental Choices
  • Hydrophilic Interaction Liquid Chromatography (HILIC): While RP-HPLC works well, HILIC can be an excellent alternative for polar molecules like amino acid derivatives, often providing better retention and peak shape. It facilitates the use of high organic content in the mobile phase, which promotes better desolvation and ionization in the ESI source.[6][7][8]

  • Tandem Mass Spectrometry (MS/MS): This technique offers unparalleled specificity. By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for unique product ions formed upon fragmentation, matrix interferences are virtually eliminated. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7][9]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or D) version of the analyte is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy and precision. If unavailable, a structurally similar compound can be used.

Detailed Experimental Protocol: LC-MS/MS

1. Reagents and Materials

  • As per HPLC method, but using LC-MS grade solvents (e.g., formic acid instead of phosphoric acid).

  • Stable isotope-labeled internal standard (IS), if available. For L-citrulline analysis, D7-citrulline is often used.[8] A custom synthesis of D-labeled this compound would be ideal.

  • Biological matrix (e.g., human plasma) for spiked samples.

2. Sample Preparation Workflow

  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex: Mix thoroughly for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new vial.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC mobile phase.

  • Filter: Filter through a 0.22 µm syringe filter before injection.

cluster_prep Sample Preparation Workflow Sample 1. Sample Aliquot (e.g., 100 µL Plasma) Precipitation 2. Add Protein Precipitation Solvent with Internal Standard (e.g., 400 µL MeCN) Sample->Precipitation Vortex 3. Vortex Mix Precipitation->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analysis 6. Inject for LC-MS/MS Analysis Supernatant->Analysis

Figure 1: General workflow for sample preparation from a biological matrix.

3. LC-MS/MS Instrumentation & Conditions

  • LC System: UPLC or UHPLC system for fast and efficient separations.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

  • LC Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at high %B (e.g., 95%), ramp down to increase elution strength, and then re-equilibrate.

  • Ion Source: ESI, Positive Ion Mode.

  • MS/MS Transitions (SRM/MRM):

    • These are proposed transitions and must be optimized empirically by infusing a pure standard.

    • Analyte: Q1 (Precursor): m/z 294.14 ([M+H]⁺) → Q3 (Product): To be determined (e.g., fragments corresponding to loss of methoxy group, loss of ureido group, or the benzoyl cation at m/z 105.03).

    • Internal Standard (IS): Q1 → Q3 (based on its specific mass).

cluster_workflow Analytical Workflow Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC HPLC Separation (C18 Column) UV UV Detector (210 nm) HPLC->UV Chromo Chromatogram (Peak Area) UV->Chromo LC LC Separation (HILIC Column) MS Mass Spectrometer (ESI Source) LC->MS SRM SRM/MRM (Precursor → Product) MS->SRM MS_Chromo Chromatogram (Peak Area Ratio) SRM->MS_Chromo Sample Prepared Sample Sample->HPLC Sample->LC

Figure 2: Comparison of HPLC-UV and LC-MS/MS analytical workflows.

Method Validation and Performance

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Validation should be performed in accordance with ICH guidelines or similar regulatory standards.[10][11]

ParameterHPLC-UVLC-MS/MSJustification
Specificity Moderate; based on retention time.High; based on retention time and specific mass transitions.[7]MS/MS is inherently more specific than UV detection.
Linearity (R²) > 0.999> 0.995Both methods should exhibit excellent linearity over their respective ranges.[4][12]
Range ~1 - 100 µg/mL~0.1 - 500 ng/mLLC-MS/MS provides a much wider dynamic range and lower limits of detection.
LOD (Est.) ~0.5 µg/mL~0.05 ng/mLThe estimated LOD for LC-MS/MS is significantly lower due to its high sensitivity.
LOQ (Est.) ~1.5 µg/mL~0.15 ng/mLThe LOQ is the lowest point on the calibration curve that meets accuracy and precision criteria.[6]
Accuracy (% Recovery) 90-110%85-115%Spiked samples should fall within these ranges.
Precision (%RSD) < 5%< 15%Precision is assessed at different concentration levels (intra- and inter-day).[12]

References

  • Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC - NIH. (n.d.).
  • Determination of citrulline in human plasma, red blood cells and urine by electron impact (EI) ionization gas chromatography-mass spectrometry. (2002).
  • Fleszar, M. G., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography-Mass Spectrometric Method. PubMed.
  • GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. (2021).
  • High-resolution, specific analysis of arginine and citrulline on the Echo® MS+ system with ZenoTOF 7600 system. (n.d.). SCIEX.
  • Fleszar, M. G., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method.
  • Fleszar, M. G., et al. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. Springer.
  • Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the. (2014). Bevital AS.
  • Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. (n.d.). NVKC.
  • Validation of Amino Acid Analysis Methods. (2003).
  • Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte p
  • Reason, A. J. (2003). Validation of amino acid analysis methods. PubMed.
  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. (1995). ScienceDirect.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques.
  • Development of HPLC methods for determination of citrulline malate impurities. (n.d.).
  • Separation of Benzoyl chloride, 2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • This compound | CAS 14325-36-1. (n.d.). Santa Cruz Biotechnology.
  • This compound | C14H19N3O4 | CID 85713. (n.d.).
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021).
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2022). SciELO México.
  • This compound. (n.d.). Chem-Impex.
  • Nalpha-Benzoyl-L-citrulline methyl ester. (n.d.). CHEMICAL POINT.

Sources

Application Notes and Protocols for Studying Post-Translational Modifications Using Benzoyl-L-citrulline methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: This comprehensive technical guide provides detailed application notes and protocols for the use of Benzoyl-L-citrulline methyl ester (BCME) in the study of protein citrullination, a critical post-translational modification (PTM) implicated in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, cell biology, and pharmacology. We will delve into the mechanistic underpinnings of citrullination, the enzymatic role of Peptidylarginine Deiminases (PADs), and the practical application of BCME as a chemical standard in robust biochemical assays. Furthermore, we will explore its utility in the context of cell-based studies and advanced proteomic workflows for the global analysis of protein citrullination.

Section 1: The Significance of Protein Citrullination and the Role of PAD Enzymes

Protein citrullination is the post-translational conversion of an arginine residue within a protein to a citrulline residue. This enzymatic reaction is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). In humans, five PAD isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, each with distinct tissue distribution and substrate specificities.[1] The conversion of a positively charged arginine to a neutral citrulline can have profound effects on protein structure and function, thereby influencing a multitude of cellular processes including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[1][2]

Dysregulated PAD activity and the subsequent hypercitrullination of proteins are hallmarks of various autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis, as well as certain cancers.[3][4] This has positioned PAD enzymes as attractive therapeutic targets for the development of novel inhibitors. The study of PAD activity and the identification of citrullinated proteins are therefore crucial for understanding disease pathogenesis and for the discovery of new diagnostic and therapeutic strategies.

Section 2: this compound (BCME) as a Research Tool

This compound (CAS 14325-36-1) is a derivative of the amino acid citrulline.[5][6] Its chemical structure features a benzoyl group and a methyl ester, which enhance its stability and solubility, making it a valuable tool in biochemical research.[7] While PAD enzymes act on arginine residues within peptides and proteins, small molecule substrates like N-α-benzoyl-L-arginine ethyl ester (BAEE) are commonly used in in vitro assays to measure PAD activity.[8] In this context, BCME serves as an essential chemical standard for the accurate quantification of the citrulline produced in these enzymatic reactions.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol [5][6]
CAS Number 14325-36-1[5][6]
IUPAC Name methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate[5]

Section 3: Biochemical Assays for Measuring PAD Activity

Biochemical assays are fundamental for characterizing the kinetic properties of PAD enzymes and for screening potential inhibitors. A widely used method is a colorimetric assay that detects the amount of citrulline produced from an arginine-containing substrate.

Principle of the Colorimetric PAD Activity Assay

This assay is based on the chemical reaction of the ureido group of citrulline with diacetyl monoxime and antipyrine under acidic conditions, which produces a colored product that can be measured spectrophotometrically.[8] The intensity of the color is directly proportional to the amount of citrulline present in the sample. PAD enzyme activity is determined by incubating the enzyme with a substrate, such as BAEE, and then quantifying the amount of citrulline produced.

Experimental Workflow for PAD Activity Assay

PAD_Activity_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis Standard_Curve Prepare BCME Standard Curve Quantify Quantify Citrulline using BCME Standard Curve Standard_Curve->Quantify Reference Enzyme_Reaction Set up Enzyme Reaction: - PAD Enzyme - BAEE Substrate - Assay Buffer with CaCl2 Incubate Incubate at 37°C Enzyme_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., flash freezing) Incubate->Stop_Reaction Color_Development Add Color Development Reagent Stop_Reaction->Color_Development Heat Incubate at 95°C Color_Development->Heat Measure_Absorbance Measure Absorbance (e.g., 464 nm) Heat->Measure_Absorbance Measure_Absorbance->Quantify Calculate_Activity Calculate PAD Activity Quantify->Calculate_Activity Cell_Based_Assay cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_detection Detection of Citrullination cluster_analysis Data Analysis Cell_Culture Culture Cells Inhibitor_Treatment Treat with PAD Inhibitor Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with Calcium Ionophore (e.g., ionomycin) Inhibitor_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot with Anti-Citrullinated Protein Antibodies Protein_Quantification->Western_Blot Mass_Spectrometry Mass Spectrometry-based Proteomics Protein_Quantification->Mass_Spectrometry Quantify_Citrullination Quantify Changes in Citrullination Levels Western_Blot->Quantify_Citrullination Mass_Spectrometry->Quantify_Citrullination Assess_Inhibitor_Efficacy Assess Inhibitor Efficacy Quantify_Citrullination->Assess_Inhibitor_Efficacy

Caption: Workflow for a cell-based citrullination assay.

Protocol for Western Blot-based Detection of Cellular Citrullination

Materials:

  • Cell line of interest (e.g., HL-60, HEK293)

  • Cell culture medium and supplements

  • PAD inhibitor of interest

  • Calcium ionophore (e.g., ionomycin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against citrullinated proteins (e.g., anti-modified citrulline antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the PAD inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

    • Induce citrullination by treating the cells with a calcium ionophore like ionomycin (e.g., 1-5 µM) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-citrulline antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to quantify the relative levels of citrullination.

Section 5: Mass Spectrometry-Based Proteomics for Global Citrullination Analysis

Mass spectrometry (MS)-based proteomics is a powerful tool for the unbiased identification and quantification of citrullination sites on a proteome-wide scale. [9][10]This approach allows for the discovery of novel citrullinated proteins and the precise mapping of modification sites.

Workflow for Proteomic Analysis of Citrullination

Proteomics_Workflow cluster_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Extraction Protein Extraction from Cells or Tissues Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Labeling Optional: Peptide Labeling (for quantification) Protein_Digestion->Peptide_Labeling Enrichment Enrichment of Citrullinated Peptides Peptide_Labeling->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Database_Searching Database Searching (with citrullination as a variable modification) LC_MSMS->Database_Searching Site_Localization Citrullination Site Localization Database_Searching->Site_Localization Quantification Relative Quantification of Citrullination Site_Localization->Quantification

Caption: Workflow for mass spectrometry-based proteomics of citrullination.

Role of this compound in MS-based Proteomics

In MS-based proteomics, BCME can be utilized as a reference compound for:

  • Method Development: To optimize chromatographic separation and mass spectrometric detection parameters for citrullinated peptides.

  • Quality Control: As a spike-in standard to monitor instrument performance and ensure the reproducibility of the analysis.

  • Validation: To confirm the identification of citrullinated peptides by comparing their fragmentation patterns with that of the standard.

The benzoylation of BCME can also serve as a model for chemical derivatization strategies aimed at improving the detection of citrullinated peptides in complex samples. [9]

Section 6: Data Interpretation and Troubleshooting

Biochemical Assays:

  • High Background: Ensure the purity of the enzyme and substrate. Test for non-enzymatic conversion of BAEE to citrulline.

  • Low Signal: Optimize enzyme concentration, incubation time, and temperature. Ensure the CaCl₂ concentration is sufficient for PAD activation.

Cell-Based Assays:

  • No Induction of Citrullination: Verify the activity of the calcium ionophore. Ensure the cell line expresses the PAD isoform of interest.

  • High Basal Citrullination: Some cell lines may have high endogenous PAD activity. Consider using a different cell line or optimizing culture conditions.

Mass Spectrometry:

  • Poor Identification of Citrullinated Peptides: The small mass shift of citrullination (+0.984 Da) can be challenging for database search algorithms. [10]Use specialized search parameters and consider enrichment strategies.

  • Ambiguous Site Localization: High-resolution mass spectrometry and appropriate fragmentation techniques (e.g., ETD) can improve site localization confidence.

Section 7: Conclusion

This compound is a valuable chemical tool for the study of protein citrullination. Its primary application is as a standard for the accurate quantification of citrulline in biochemical assays designed to measure PAD enzyme activity. This guide provides a comprehensive overview and detailed protocols for utilizing BCME in conjunction with established methods for investigating protein citrullination, from in vitro enzymatic assays to cell-based studies and global proteomic analyses. By employing these robust methodologies, researchers can gain deeper insights into the role of citrullination in health and disease, and accelerate the development of novel therapeutics targeting PAD enzymes.

References

  • Proteomics Analysis of Citrullination. (n.d.). Google Cloud.
  • Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. (2023). Frontiers. Retrieved January 15, 2026, from [Link]

  • Chemical Biology of Protein Citrullination by the Protein Arginine Deiminases (PADs). (2018). ACS Chemical Biology. Retrieved January 15, 2026, from [Link]

  • Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. (2012). Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]

  • PAD activity can be measured sensitively and consistently. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). Journal of Chromatography A. Retrieved January 15, 2026, from [Link]

  • Characterizing citrullination by mass spectrometry-based proteomics. (2023). Essays in Biochemistry. Retrieved January 15, 2026, from [Link]

  • A Colorimetric 96-Well Microtiter Plate Assay for the Determination of Enzymatically Formed Citrulline. (2000). Analytical Biochemistry. Retrieved January 15, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. Retrieved January 15, 2026, from [Link]

  • Nalpha-Benzoyl-L-citrulline methyl ester. (n.d.). CHEMICAL POINT. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2018). Revista de la Sociedad Química de México. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline. (2000). Analytical Biochemistry. Retrieved January 15, 2026, from [Link]

  • A streamlined data analysis pipeline for the identification of sites of citrullination. (2020). Molecular & Cellular Proteomics. Retrieved January 15, 2026, from [Link]

  • Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. (2012). Journal of Bioscience and Bioengineering. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols: Experimental Design for Studying the Effects of Benzoyl-L-citrulline Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Benzoyl-L-citrulline Methyl Ester (BCME) Prodrug Strategy

Nitric oxide (NO) is a critical signaling molecule involved in a plethora of physiological processes, most notably in the regulation of vascular tone and blood pressure. Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for the production of NO in the vasculature, catalyzing the conversion of L-arginine to L-citrulline and NO. A deficiency in bioavailable NO is a hallmark of endothelial dysfunction, a condition that precedes and contributes to the pathogenesis of numerous cardiovascular diseases, including hypertension.

While supplementation with L-arginine, the substrate for eNOS, has been explored as a therapeutic strategy to enhance NO production, its efficacy is hampered by extensive first-pass metabolism in the gut and liver.[1] In contrast, L-citrulline is not subject to this presystemic elimination and is efficiently converted to L-arginine in the kidneys and other tissues, making it a more effective precursor for increasing systemic L-arginine levels and subsequently, NO synthesis.[1][2][3] This has led to the exploration of L-citrulline supplementation for improving conditions associated with NO deficiency.[4]

This compound (BCME) is a chemically modified derivative of L-citrulline. The addition of a benzoyl group and a methyl ester moiety is a common prodrug strategy aimed at enhancing the lipophilicity and, consequently, the cellular permeability of a parent compound.[5][6] The central hypothesis is that BCME can more readily cross cell membranes compared to L-citrulline and is then intracellularly hydrolyzed by ubiquitous esterases to release L-citrulline, thereby increasing the intracellular substrate pool for NO synthesis. This application note provides a comprehensive experimental framework to investigate the biological effects of BCME, from initial validation as a prodrug to its potential therapeutic efficacy in in vivo models.

Part 1: Foundational In Vitro Characterization of BCME

The initial phase of research must focus on validating the core hypothesis: that BCME functions as a prodrug of L-citrulline. This involves assessing its stability, cellular uptake, and conversion to L-citrulline.

Physicochemical Properties and Stability Analysis

A thorough understanding of BCME's fundamental properties is a prerequisite for all subsequent biological assays.

PropertyMethodRationale
Solubility Serial dilution in aqueous buffers (e.g., PBS) and cell culture media.To determine the optimal solvent and concentration range for in vitro experiments.
Lipophilicity (LogP) Shake-flask method (octanol/water partition) or HPLC-based methods.To quantify the increase in lipophilicity compared to L-citrulline, which supports the rationale for enhanced membrane permeability.
Chemical Stability Incubation in physiological buffers (pH 5.4, 7.4) and cell culture media over time, followed by HPLC or LC-MS analysis.To assess the non-enzymatic hydrolysis of the ester and benzoyl groups and establish a baseline for enzymatic conversion studies.
Prodrug Validation: Cellular Uptake and Metabolism

This set of experiments is designed to confirm that BCME is taken up by cells and converted to L-citrulline.

Protocol 1: Assessment of BCME Hydrolysis in Cell Lysates and Plasma

  • Prepare cell lysates: Culture relevant cells (e.g., human umbilical vein endothelial cells - HUVECs) and prepare cytosolic and microsomal fractions.

  • Incubate BCME: Incubate BCME at various concentrations in cell lysates and plasma at 37°C.

  • Time-course analysis: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quantify BCME and L-citrulline: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of BCME and the appearance of L-citrulline.

  • Controls: Include heat-inactivated lysates/plasma and specific esterase inhibitors (e.g., paraoxon) to confirm enzymatic hydrolysis.

Protocol 2: Cellular Uptake Studies

  • Cell Culture: Seed HUVECs in 6-well plates and grow to confluence.

  • Treatment: Treat cells with BCME and L-citrulline at equimolar concentrations for various time points.

  • Cell Lysis: Wash cells thoroughly with ice-cold PBS and lyse.

  • Quantification: Measure the intracellular concentrations of BCME and L-citrulline using LC-MS/MS.

  • Rationale: This experiment will determine if BCME treatment leads to higher intracellular L-citrulline levels compared to direct L-citrulline administration, supporting the enhanced uptake hypothesis.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which BCME is non-toxic to cells before proceeding with functional assays.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with a range of BCME concentrations (e.g., 0.1 µM to 1 mM) for 24-48 hours.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Part 2: In Vitro Efficacy: Investigating the Effects of BCME on Nitric Oxide Synthesis

Once the prodrug hypothesis is validated and a non-toxic concentration range is established, the next step is to investigate the functional consequences of increased intracellular L-citrulline on the NO signaling pathway.

Direct Measurement of Nitric Oxide Production

The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable breakdown product of NO in aqueous solutions.

Protocol 4: Griess Assay for Nitrite Quantification

  • Cell Culture and Treatment: Culture HUVECs in 24-well plates and treat with BCME, L-citrulline, and a vehicle control for a specified period (e.g., 24 hours). Include a positive control such as the calcium ionophore A23187 to stimulate eNOS.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide in acidic solution) and incubate for 10 minutes at room temperature, protected from light.[11]

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[2][11]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Assessment of eNOS Activity and Phosphorylation

The activity of eNOS is regulated by phosphorylation at specific serine and threonine residues. Phosphorylation at Ser1177 is activating, while phosphorylation at Thr495 is inhibitory.[7][8][9][10][12]

Protocol 5: Western Blot Analysis of eNOS Phosphorylation

  • Cell Lysis: After treatment with BCME, lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C.[13][14]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated eNOS levels to total eNOS.

Workflow for In Vitro Efficacy Studies

G cluster_0 In Vitro Efficacy Assessment TreatCells Treat Endothelial Cells (HUVECs) with BCME Griess Measure NO Production (Griess Assay) TreatCells->Griess Increased NO? Western Assess eNOS Phosphorylation (Western Blot) TreatCells->Western Altered Phosphorylation? L_Citrulline_Assay Measure L-Citrulline to L-Arginine Conversion TreatCells->L_Citrulline_Assay Increased Arginine?

Caption: Workflow for assessing the in vitro efficacy of BCME.

Part 3: In Vivo Evaluation of BCME in a Model of Hypertension

The final phase of preclinical investigation involves assessing the efficacy of BCME in a relevant animal model. The L-NAME (N(G)-nitro-L-arginine methyl ester)-induced model of hypertension is particularly suitable as it directly involves the inhibition of nitric oxide synthase, creating a state of NO deficiency.[15]

Pharmacokinetic and Pharmacodynamic Studies

Protocol 6: In Vivo Pharmacokinetics

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of BCME.

  • Blood Sampling: Collect blood samples via tail vein or cannulation at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze plasma samples for concentrations of BCME, L-citrulline, and L-arginine using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy in L-NAME-Induced Hypertension Model

Protocol 7: Blood Pressure Measurement

  • Induction of Hypertension: Administer L-NAME in the drinking water of rats for several weeks to induce sustained hypertension.

  • Treatment Groups:

    • Control (no L-NAME, vehicle treatment)

    • L-NAME + vehicle

    • L-NAME + BCME (various doses)

    • L-NAME + L-citrulline (equimolar dose to BCME)

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure non-invasively using a tail-cuff system at regular intervals throughout the study. For more precise measurements, telemetry can be employed.

  • Endpoint Analysis: At the end of the study, collect blood and tissues (e.g., aorta, heart, kidneys) for further analysis.

Experimental Workflow for In Vivo Studies

G cluster_1 In Vivo Efficacy in Hypertension Model Induce_HTN Induce Hypertension (L-NAME Model) Treat_Animals Treat with BCME, L-Citrulline, or Vehicle Induce_HTN->Treat_Animals Monitor_BP Monitor Blood Pressure (Tail-cuff or Telemetry) Treat_Animals->Monitor_BP Daily/Weekly Tissue_Analysis Endpoint Tissue Analysis (e.g., Aortic eNOS) Monitor_BP->Tissue_Analysis End of Study

Caption: Workflow for in vivo evaluation of BCME.

Ex Vivo and Biochemical Analysis
  • Aortic Vascular Reactivity: Assess endothelium-dependent and -independent vasodilation in isolated aortic rings using an organ bath system.

  • eNOS Expression and Phosphorylation: Perform Western blot analysis on aortic tissue homogenates to measure total eNOS and phosphorylated eNOS levels.

  • Nitrite/Nitrate Levels: Measure nitrite and nitrate levels in plasma and tissue homogenates as an indicator of systemic and local NO production.

Conclusion

The experimental framework outlined in this application note provides a systematic and comprehensive approach to evaluating this compound as a potential therapeutic agent for conditions associated with nitric oxide deficiency. By starting with fundamental prodrug validation and progressing through in vitro functional assays to in vivo efficacy studies, researchers can rigorously assess the scientific and therapeutic potential of this compound. The logical progression of these experiments will provide a robust dataset to support further drug development efforts.

References

  • Fulton, D., Gratton, J. P., & Sessa, W. C. (2001). Post-translational control of endothelial nitric oxide synthase: why isn't it just calcio-calmodulin? Journal of Pharmacology and Experimental Therapeutics, 299(3), 818-824. [Link]

  • Boo, Y. C. (2012). Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium. Frontiers in Physiology, 3, 433. [Link]

  • Lin, M. I., Fulton, D., & Sessa, W. C. (2003). Phosphorylation of endothelial nitric-oxide synthase regulates superoxide generation from the enzyme. Journal of Biological Chemistry, 278(40), 38141-38145. [Link]

  • Sessa, W. C. (2004). eNOS at a glance. Journal of Cell Science, 117(Pt 21), 4947-4949. [Link]

  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Torok, J. (2008). Participation of nitric oxide in different models of experimental hypertension. Physiological Research, 57(6), 813-825. [Link]

  • Moreno, H., Jr., & O'Brien, T. P. (2000). Chronic nitric oxide inhibition as a model of hypertensive heart muscle disease. Heart and Vessels, 15(3), 117-124. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

  • Pion Inc. (2024). Subcutaneous prodrug formulations in vitro. [Link]

  • Kim, D. W., et al. (2018). l-Citrulline restores nitric oxide level and cellular uptake at the brain capillary endothelial cell line (TR-BBB cells) with glutamate cytotoxicity. Journal of Clinical Biochemistry and Nutrition, 62(3), 237-243. [Link]

  • Cohen, W., & Petra, P. H. (1967). A kinetic analysis of the papain-catalyzed hydrolysis of alpha-N-benzoyl-L-citrulline methyl ester. Biochemistry, 6(4), 1047-1053. [Link]

  • Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1031. [Link]

  • Wileman, S. M., et al. (1998). Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ. British Journal of Pharmacology, 123(3), 457-462. [Link]

  • Allerton, T. D., et al. (2018). l-Citrulline Supplementation: Impact on Cardiometabolic Health. Nutrients, 10(7), 921. [Link]

  • FDA CDER Small Business and Industry Assistance. (2020, July 6). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis [Video]. YouTube. [Link]

  • Agarwal, U., & Didelija, I. C. (2021). Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review. Journal of Clinical Pharmacology, 61(10), 1273-1288. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85713, this compound. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benzoyl-L-citrulline Methyl Ester in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzoyl-L-citrulline methyl ester in human plasma. This compound is a key compound in biochemical research and pharmaceutical development, often utilized as an intermediate in the synthesis of bioactive molecules and in the development of novel therapeutics.[1] The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been rigorously validated according to the general principles outlined in the FDA and ICH guidelines for bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical method for pharmacokinetic or metabolic studies involving this compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-citrulline, characterized by the presence of a benzoyl group and a methyl ester. These modifications enhance its stability and solubility, making it a valuable tool in peptide synthesis and drug formulation.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and overall efficacy in preclinical and clinical studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[4] This application note addresses the critical need for a validated LC-MS/MS method for this compound. We will detail the experimental design, from sample preparation to data acquisition and analysis, with a focus on the scientific rationale behind each step to ensure method robustness and data integrity.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (purity ≥98%) was sourced from a commercial supplier.[5][6]

    • Benzoyl-L-citrulline (¹³C₆)-methyl ester (stable isotope-labeled internal standard, IS) was custom synthesized.

  • Reagents and Solvents:

    • Acetonitrile (ACN), methanol (MeOH), and water (H₂O), all LC-MS grade.

    • Formic acid (FA), LC-MS grade.

    • Human plasma (K₂EDTA).

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepared by dissolving this compound and the IS in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) ACN:H₂O.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation Protocol

A protein precipitation method was chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.

  • Aliquoting: To 50 µL of plasma sample (CS, QC, or unknown), add 10 µL of IS working solution.

  • Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The cold temperature enhances protein precipitation, and the acid helps to stabilize the analyte.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_0 Sample Preparation A 1. Aliquot 50 µL Plasma B 2. Add 10 µL IS A->B C 3. Add 200 µL Cold ACN (0.1% FA) B->C D 4. Vortex for 1 min C->D E 5. Centrifuge at 13,000 rpm for 10 min D->E F 6. Transfer 150 µL Supernatant E->F G LC-MS/MS Analysis F->G

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Conditions

The chromatographic conditions were optimized to achieve a short run time while maintaining good peak shape and separation from potential interferences. A reversed-phase C18 column was selected due to the non-polar benzoyl group of the analyte.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-0.5 min (20% B), 0.5-2.0 min (20-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-20% B), 2.6-3.5 min (20% B)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 294.1 -> 105.1; IS: m/z 300.1 -> 111.1
Collision EnergyOptimized for each transition
Source Temperature500 °C
IonSpray Voltage5500 V

Rationale for MRM Transition: The precursor ion for the analyte corresponds to its protonated molecule [M+H]⁺. The product ion at m/z 105.1 is characteristic of the benzoyl group, providing high selectivity.[7] A similar fragmentation is expected for the stable isotope-labeled internal standard.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[8][9] The key validation parameters assessed were selectivity, linearity, accuracy and precision, matrix effect, recovery, and stability.

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the IS, demonstrating the high selectivity of the method.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable accuracy and precision.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both accurate and precise.

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.8-2.58.2-1.8
Low35.11.26.52.1
Medium1003.9-0.84.7-1.5
High8003.20.54.10.9
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma with that in a neat solution at the same concentration.[10][11] The matrix factor was close to 1, indicating minimal ion suppression or enhancement. The extraction recovery was determined to be consistent and reproducible across the QC levels, averaging approximately 85%.

Stability

The stability of this compound was evaluated under various conditions to mimic sample handling and storage in a typical bioanalytical laboratory.

  • Bench-top stability: Stable in human plasma for at least 6 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable in human plasma for at least 30 days when stored at -80°C.

  • Autosampler stability: Stable in the processed samples for at least 24 hours at 4°C.

Diagram of the Method Validation Workflow:

G cluster_1 Method Validation Parameters A Selectivity F Validated Method A->F B Linearity & Sensitivity B->F C Accuracy & Precision C->F D Matrix Effect & Recovery D->F E Stability E->F

Caption: Key parameters for bioanalytical method validation.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis. The validation results demonstrate that the method is reliable and can be confidently applied to pharmacokinetic and other studies requiring the accurate measurement of this compound.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry : RCM, 17(2), 97–103. [Link]

  • Li, W., & Tse, F. L. S. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(13), 1431–1434. [Link]

  • Jenkins, R., Duggan, J. X., Aubry, A. F., Zeng, J., Tymiak, A. A., & Arnold, M. E. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389–1395. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • LGC. (2022, May 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (n.d.). LC-MS/MS: Bioanalytical Method Validation. Retrieved from [Link]

  • Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal.
  • Romano, L. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Retrieved from [Link]

  • French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Johnson, C. H., Patterson, A. D., & Idle, J. R. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1715, 464585. [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., et al. (2014). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México, 8(1), 19-27.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2014). Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome.
  • Kido Soule, M. C., Longnecker, K., Johnson, C. G., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5204–5212. [Link]

  • da Silva, V. C., de Oliveira, A. C., & de Albuquerque, S. (2019). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis, 174, 323-331.
  • Perry, M. R., et al. (2013). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 85(17), 8313-8321.
  • ResearchGate. (n.d.). Quantification of Amine- And Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). benzoyl L-arginine methyl ester. PubChem. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2014). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México, 8(1), 19-27.

Sources

Troubleshooting & Optimization

How to improve the solubility of Benzoyl-L-citrulline methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoyl-L-citrulline Methyl Ester

Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound.

Introduction: Understanding the Solubility Challenge

This compound (Bz-Cit-OMe) is a derivative of the amino acid L-citrulline, featuring a non-polar benzoyl group and a methyl ester.[1][2][][4] This unique structure, combining a hydrophobic aromatic ring with a more polar amino acid backbone containing a ureido group, results in a molecule with limited aqueous solubility. Its crystalline nature, suggested by a melting point between 149-158 °C, further contributes to dissolution difficulties, a common issue for N-acyl amino acid esters.[2][5][6] This guide will walk you through systematic approaches to enhance the solubility of Bz-Cit-OMe for your in vitro and in vivo experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural reasons for the poor aqueous solubility of this compound?

Answer: The limited solubility of Bz-Cit-OMe stems from a conflict between its molecular components:

  • Hydrophobic Benzoyl Group: The aromatic benzoyl (C₆H₅CO-) group is large and non-polar, significantly disfavoring interaction with water.

  • Polar Core: The L-citrulline methyl ester backbone contains polar functional groups (amide, ureido, ester) capable of hydrogen bonding.

  • Lack of Ionizable Groups: The methyl esterification of the carboxylic acid and the high pKa of the ureido group mean the molecule lacks a readily ionizable site in the typical physiological pH range (1-8). Without the ability to form a charged salt, pH adjustment is not an effective primary strategy for solubilization.[7][8]

This combination of a large hydrophobic moiety and a non-ionizable polar core leads to a stable crystal lattice that is difficult for water to disrupt, resulting in poor aqueous solubility.

Q2: I need to prepare a stock solution for cell-based assays. What is the recommended starting approach?

Answer: For in vitro assays, the most common and effective method is to create a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the industry-standard choice.[9][10]

Core Principle: This strategy addresses kinetic solubility . You are dissolving the compound in a solvent where it is highly soluble (DMSO) and then rapidly diluting it into an aqueous system.[11][12][13] This can create a temporarily supersaturated, but usable, solution. It's crucial to ensure the final concentration of the organic solvent does not affect the biological assay (typically ≤0.5% DMSO for cell culture).[14][15]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: this compound has a molecular weight of 293.32 g/mol .[1] To make 1 mL of a 10 mM stock solution, you need:

    • 10 mmol/L * 1 L/1000 mL * 293.32 mg/mmol = 2.93 mg

  • Preparation:

    • Accurately weigh 2.93 mg of the compound into a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[9][16][17]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Answer: This is a common issue indicating that you have exceeded the thermodynamic solubility of the compound in the final aqueous medium.[11][12][18] Here is a systematic troubleshooting workflow:

G cluster_0 Troubleshooting Steps start Precipitation Observed During Dilution step1 Step 1: Reduce Final Concentration Is a lower concentration acceptable? start->step1 step2 Step 2: Use Co-solvents Can the formulation be modified? step1->step2 No end_success Solution Achieved: Compound is Soluble step1->end_success Yes step3 Step 3: Employ Solubilizing Excipients Is this for in vivo or complex in vitro use? step2->step3 No step2->end_success Yes step3->end_success Yes end_fail Consult Formulation Specialist step3->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: Co-Solvent Systems

A co-solvent system reduces the polarity of the aqueous medium, making it more favorable for the solute.[19][20] For in vivo studies, biocompatible co-solvents are necessary.

Table 1: Recommended Co-Solvent Systems for Pre-clinical Formulations

Formulation IDComposition (% v/v/v)Target UseKey Considerations
CS-1 10% DMSO / 40% PEG 400 / 50% SalineIV, IPCommon starting point. PEG 400 is a safe and effective solubilizer.[21]
CS-2 10% Ethanol / 20% Propylene Glycol / 70% WaterOral, IPEthanol can aid initial dissolution. Propylene glycol is a versatile co-solvent.[19]
CS-3 5% DMSO / 10% Tween® 80 / 85% SalineIVTween® 80 is a surfactant that aids in forming micellar solutions.[14][15]

Strategy 2: Solubilizing Excipients

For more challenging cases, specialized excipients can dramatically improve solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[22][] They can encapsulate the hydrophobic benzoyl group of your molecule, forming an "inclusion complex" that is water-soluble.[24][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[22]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[27][28] The hydrophobic core of the micelle can solubilize your compound.[27][29][30] Non-ionic surfactants like Tween® 80 or Cremophor® EL are frequently used in formulations.[27][31]

G cluster_mol Bz-Cit-OMe cluster_cd Cyclodextrin cluster_complex Soluble Inclusion Complex mol Hydrophobic Benzoyl Group mol_in_cd Bz-Cit-OMe plus + cd_outer Hydrophilic Exterior arrow cd_inner Hydrophobic Cavity

Sources

Stability and storage conditions for Benzoyl-L-citrulline methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Benzoyl-L-citrulline methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

  • Long-term storage: 2-8°C is the recommended temperature for long-term storage.[][2] Some suppliers may recommend 0-8°C.[3][4] It is crucial to store the compound in a tightly sealed container to protect it from moisture.[2][5]

  • Short-term storage: While refrigerated conditions are ideal, the compound can be stored at room temperature (around 20-25°C or 68-77°F) for short periods.[2] However, this should be in a dry and dark environment to minimize degradation.[2]

Q2: How should I handle the compound upon receiving it?

A2: this compound is typically shipped at room temperature.[4] Upon receipt, it is best practice to transfer the product to the recommended storage conditions (2-8°C) as soon as possible, especially if it will not be used immediately.

Q3: Is this compound sensitive to light or air?

Solution Preparation and Storage

Q4: What solvents are recommended for dissolving this compound?

A4: Based on its chemical structure (an ester with a benzoyl group), solvents such as methanol, ethanol, and DMSO are likely to be effective. For instance, its optical rotation is measured in methanol.[3] When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to prevent hydrolysis of the methyl ester.

Q5: What are the recommended storage conditions for stock solutions of this compound?

A5: For analogous compounds like N-Benzoyl-L-arginine ethyl ester hydrochloride, stock solutions are best stored at -20°C for up to one year, or at -80°C for up to two years.[6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6][7]

Q6: Can I store solutions of this compound at room temperature?

A6: It is not recommended to store solutions of this compound at room temperature for extended periods. The ester linkage is susceptible to hydrolysis, a process that can be accelerated at room temperature, especially in the presence of moisture or non-neutral pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage.Verify that the solid compound has been stored at 2-8°C in a tightly sealed container. For solutions, ensure they were stored at -20°C or -80°C and that freeze-thaw cycles were minimized.
Difficulty dissolving the compound. The compound may have absorbed moisture, leading to clumping.[2]Ensure the compound is stored in a desiccated environment. If clumping has occurred, gently break up the clumps before attempting to dissolve. Using a fresh, unopened container is advisable.
Observed changes in the physical appearance of the solid (e.g., discoloration, clumping). This can indicate moisture absorption or chemical degradation.[2]Discard the product as its purity may be compromised. Always use fresh, properly stored material for your experiments.
Precipitation observed in a previously clear stock solution upon thawing. The solution may be supersaturated, or the compound may be degrading.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the solution may be compromised. Prepare a fresh stock solution.
Experimental Workflow: Stability Assessment

For users who wish to perform their own stability assessment, the following protocol provides a general guideline.

Objective: To determine the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • Appropriate solvent (e.g., HPLC-grade methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures

  • pH meter

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area, which corresponds to 100% integrity.

  • Incubation: Aliquot the remaining solution into several sealed vials and store them under the conditions you wish to test (e.g., different temperatures, pH values, or light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week), remove one vial from each condition.

  • HPLC Analysis: Analyze the samples by HPLC. Monitor for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) measurement.

Logical Flow for Storage and Handling

G cluster_0 Receiving Compound cluster_1 Initial Storage Decision cluster_2 Storage of Solid cluster_3 Solution Preparation and Storage Receive Receive Benzoyl-L-citrulline methyl ester ImmediateUse Immediate Use? Receive->ImmediateUse StoreSolid Store solid at 2-8°C in a tightly sealed, opaque container. ImmediateUse->StoreSolid No PrepareSolution Prepare stock solution in anhydrous solvent. ImmediateUse->PrepareSolution Yes ShortTermSolid Short-term storage at RT (dry, dark) is possible. StoreSolid->ShortTermSolid Aliquot Aliquot into single-use volumes. PrepareSolution->Aliquot StoreSolution Store aliquots at -20°C or -80°C. Aliquot->StoreSolution

Caption: Decision workflow for handling and storing this compound.

Potential Degradation Pathways

The primary degradation pathway of concern for this compound is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, Benzoyl-L-citrulline. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions. While the benzoyl and ureido groups are generally more stable, extreme pH or temperature conditions could potentially lead to their cleavage.

G A Benzoyl-L-citrulline methyl ester B Hydrolysis (H₂O, Acid/Base) A->B C Benzoyl-L-citrulline B->C D Methanol B->D

Caption: Primary degradation pathway of this compound.

References

  • Are there any differences in the storage requirements of arginine and its derivatives?. Blog. [Link]

  • Safety Data Sheet L-Citrulline. Metascience. [Link]

  • This compound. PubChem. [Link]

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Technical Support Center: Deconvoluting Off-Target Effects of Benzoyl-L-citrulline Methyl Ester & Other PAD Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Benzoyl-L-citrulline methyl ester and other related small-molecule inhibitors of Protein Arginine Deiminases (PADs). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the critical issue of off-target effects. Our goal is to equip you with the experimental logic and practical protocols needed to ensure the specificity and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended biological target?

This compound (Bz-Cit-OMe) is a chemically modified derivative of the amino acid L-citrulline[1][]. Its structure is designed to mimic the substrate of Protein Arginine Deiminases (PADs). PADs are a family of calcium-dependent enzymes (PAD1, 2, 3, 4, and the catalytically inactive PAD6) that catalyze the post-translational modification of protein-bound arginine residues into citrulline[3][4]. This conversion, known as citrullination or deimination, is a critical signaling event that modulates protein structure and function.

Dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, multiple sclerosis, and various cancers[5][6]. Consequently, inhibitors targeting these enzymes are valuable tools for both basic research and therapeutic development. Bz-Cit-OMe and related compounds are used to probe the function of PAD enzymes by competitively inhibiting their activity.

Q2: Why is it essential to investigate the off-target effects of PAD inhibitors?

Investigating off-target effects is a cornerstone of rigorous pharmacological research for several reasons:

  • Scientific Validity: Most small-molecule drugs interact with more than one protein target[7][8]. An observed biological or cellular phenotype may be incorrectly attributed to the inhibition of the intended target (e.g., PAD4) when it is, in fact, caused by the inhibitor binding to an unrelated protein[9].

  • Toxicity and Confounding Results: Off-target interactions are a primary cause of cellular toxicity, which can confound experimental results, particularly in viability or proliferation assays. For instance, pan-PAD inhibitors like BB-Cl-amidine have been shown to have cytotoxic effects at higher concentrations, which may be independent of their PAD-inhibitory activity[10][11].

  • Mechanism of Action: A complete understanding of a compound's mechanism requires a comprehensive profile of its molecular interactions. Unidentified off-targets can obscure the true biological pathways being modulated[8].

  • Chemical Reactivity: Many potent PAD inhibitors, such as Cl-amidine, are irreversible and feature a haloacetamidine "warhead" designed to covalently modify a catalytic cysteine residue in the PAD active site[6][12]. This reactive group has the potential to form covalent bonds with accessible cysteines on other proteins, creating a significant risk for off-target interactions.

Troubleshooting Guide: Is My Phenotype On-Target?

You've treated your cells with a PAD inhibitor and observed an interesting phenotype. The critical next step is to confirm this effect is genuinely due to the inhibition of your target PAD isozyme. The following section provides a logical workflow to dissect on-target from off-target effects.

Q3: My experiment with a PAD inhibitor yielded an unexpected result. What is the workflow to validate this observation?

A multi-pronged approach is necessary to build a convincing case for on-target activity. We recommend a systematic, four-step validation process.

  • Assay: Western blot analysis of H3cit levels in cells. In many cell types, PAD2 and PAD4 are the primary nuclear PADs.

  • Procedure: Treat cells with your inhibitor (e.g., Bz-Cit-OMe) across a dose range. Induce PAD activity using a calcium ionophore like ionomycin. Lyse the cells and perform a Western blot using an antibody specific for citrullinated histone H3[5][13].

  • Expected Outcome: A potent, on-target inhibitor will show a dose-dependent decrease in the H3cit signal. If you do not see inhibition, your compound may not be cell-permeable, may be rapidly metabolized, or may simply be a weak inhibitor.

If two inhibitors with different chemical scaffolds but the same intended target produce the same phenotype, the likelihood of it being an on-target effect increases substantially.

  • Rationale: It is statistically improbable that two structurally distinct molecules will share the same off-target profile.

  • Recommended Controls:

    • Pan-PAD Inhibitors: BB-Cl-amidine[11].

    • PAD2-Selective: AFM-30a[10].

    • PAD4-Selective: GSK199[3][11].

The most definitive way to link a phenotype to a specific enzyme is to remove that enzyme from the system genetically and observe if the effect is replicated.

  • Method: Use CRISPR/Cas9 to generate a knockout cell line of the target PAD isozyme (e.g., PAD4 knockout) or use siRNA/shRNA to achieve transient knockdown.

  • Interpretation: If the genetic knockout/knockdown phenocopies the effect of the small-molecule inhibitor, this provides strong evidence that the phenotype is on-target. Conversely, if the inhibitor still produces the effect in a knockout cell line, the effect is unequivocally off-target.

An ideal negative control is a molecule that is structurally very similar to your active inhibitor but has been modified to be incapable of binding to the target.

  • Rationale: This control helps rule out effects caused by the general chemical nature of the compound scaffold, separate from its target-binding activity.

  • Application: If available, treating cells with the inactive analog should not produce the phenotype observed with the active compound.

Diagram: Experimental Workflow for Validating On-Target Effects This diagram outlines the decision-making process for confirming that an observed cellular phenotype is a direct result of PAD inhibition.

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Secondary Validation cluster_3 Conclusion phenotype Phenotype Observed with PAD Inhibitor target_engagement Q1: Confirm On-Target Engagement? (e.g., Western for H3cit) phenotype->target_engagement orthogonal Q2: Does an Orthogonal Inhibitor Cause the Same Phenotype? target_engagement->orthogonal Yes re_evaluate Re-evaluate Experiment (Concentration, Permeability) target_engagement->re_evaluate No genetic Q3: Does Genetic Knockdown/out Phenocopy the Inhibitor? orthogonal->genetic Yes off_target High Confidence: Phenotype is Off-Target orthogonal->off_target No negative_control Q4: Does an Inactive Analog Show No Effect? genetic->negative_control Yes genetic->off_target No on_target High Confidence: Phenotype is On-Target negative_control->on_target Yes negative_control->off_target No

Caption: Troubleshooting workflow for PAD inhibitor studies.

Advanced Strategies for Off-Target Identification

If the initial validation steps suggest a potential off-target problem, or if you are performing comprehensive profiling for a lead compound, several unbiased, proteome-wide methods can identify interacting proteins.

Q4: What are the primary experimental methods to create a comprehensive profile of a PAD inhibitor's off-targets?

Modern proteomics offers powerful tools to map the interaction landscape of a small molecule. The two main approaches are affinity-based capture and thermal stability profiling.[14]

MethodPrincipleAdvantagesDisadvantages
Chemical Proteomics / Affinity-Based Protein Profiling (AfBP) The inhibitor is chemically modified with a tag (e.g., biotin) and immobilized on beads. The beads are incubated with a cell lysate to "pull down" binding proteins, which are then identified by mass spectrometry.[14][15]Directly identifies binding partners. Can capture both high and low affinity binders.Requires chemical synthesis to create a probe, which may alter the compound's binding properties. Can be biased towards high-abundance proteins.[16]
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) Based on the principle that protein binding to a ligand increases its thermal stability. Cells or lysates are treated with the inhibitor, heated across a range of temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Off-targets are identified as proteins whose melting point shifts upon drug treatment.[9][14]Label-free; uses the unmodified inhibitor. Provides evidence of target engagement in a physiological context (live cells). Can detect downstream effects on protein complex stability.Indirectly measures binding. Less sensitive for very weak or transient interactions. Requires specialized mass spectrometry capabilities.
Q5: My proteomic screen generated a list of potential off-targets. What are the essential next steps for validation?
  • Bioinformatic Triage: Analyze your hit list for enrichment of specific pathways or protein families. Use databases to check if any candidates are known to be "promiscuous" binders.

  • Biochemical Validation: Express and purify the candidate off-target protein. Perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) or enzymatic assays to confirm a direct interaction with your inhibitor and determine the binding affinity (Kd) or inhibitory concentration (IC50).

  • Cellular Validation: Return to the cell-based model. Use siRNA or CRISPR to knock down the putative off-target. If knockdown of the off-target protein prevents or mimics the phenotype caused by your inhibitor, it strongly implicates that off-target interaction as the cause of the phenotype.

Diagram: On-Target vs. Off-Target Signaling This diagram illustrates how a single inhibitor can produce a desired on-target effect and an unintended off-target effect through different pathways.

G cluster_on On-Target Pathway cluster_off Off-Target Pathway inhibitor PAD Inhibitor (e.g., Bz-Cit-OMe) PAD4 PAD4 inhibitor->PAD4 Inhibition (Desired) kinaseX Kinase X (Off-Target) inhibitor->kinaseX Inhibition (Unintended) H3cit Histone H3 (Citrulline) PAD4->H3cit Citrullination H3 Histone H3 (Arginine) H3->PAD4 Substrate gene_reg Altered Gene Regulation H3cit->gene_reg p_substrateY p-Substrate Y kinaseX->p_substrateY Phosphorylation substrateY Substrate Y substrateY->kinaseX Substrate phenotypeZ Unintended Phenotype Z p_substrateY->phenotypeZ

Sources

How to determine the optimal concentration of Benzoyl-L-citrulline methyl ester to use.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Benzoyl-L-citrulline methyl ester (BCME). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to effectively utilize this compound in your research. This resource is structured to anticipate your questions and provide clear, actionable protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about working with BCME.

Q1: What is this compound and what is its primary mechanism of action?

This compound (BCME) is a derivative of L-citrulline, an amino acid that plays a crucial role in the urea cycle and the production of nitric oxide (NO).[][[“]] BCME is primarily utilized in biochemical research as a modulator of nitric oxide synthesis.[3] L-citrulline is a precursor for the synthesis of L-arginine, which is subsequently converted to nitric oxide by nitric oxide synthase (NOS) enzymes.[[“]] By influencing this pathway, BCME can be used to study the myriad physiological processes regulated by NO, such as vasodilation, neurotransmission, and immune responses.[4][5]

Q2: I'm starting a new experiment. What is a good starting concentration range for BCME in cell culture?

A universal starting concentration does not exist, as the optimal concentration is highly dependent on the specific cell type, experimental conditions, and the desired biological endpoint.[6][7] However, a rational approach is to perform a dose-response experiment. A broad starting range to consider for an initial exploratory experiment would be from 1 µM to 100 µM . This range is often a good starting point for enzyme inhibitors and receptor modulators in cell-based assays.[8]

Q3: How do I prepare a stock solution of BCME?

BCME is a white powder with a molecular weight of 293.32 g/mol .[9][10] To prepare a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO. For example, to make a 10 mM stock solution, dissolve 2.93 mg of BCME in 1 mL of DMSO. Always ensure the compound is fully dissolved. Store stock solutions at -20°C for long-term stability.[11] When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is crucial to keep the final concentration of the solvent (e.g., DMSO) consistent across all conditions, including your vehicle control, and typically below 0.5% to avoid solvent-induced artifacts.[12]

Q4: My results with BCME are inconsistent. What are the common pitfalls?

Inconsistent results can arise from several factors. Here are a few key areas to troubleshoot:

  • Cell Health and Density: Ensure your cells are healthy and in the exponential growth phase.[13] Cell density at the time of treatment can significantly impact the response.[6]

  • Compound Stability: Ensure your BCME stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Experimental Variability: Pay close attention to pipetting accuracy, incubation times, and consistent cell handling across all plates and experiments.[14]

  • Assay Interference: The chosen assay for measuring the biological endpoint might be susceptible to interference from BCME or the solvent. Always run appropriate controls.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed protocols and workflows to systematically determine the optimal BCME concentration for your specific experimental system.

The process of identifying the ideal concentration is a multi-step approach that involves assessing both the efficacy and potential toxicity of the compound.

BCME Concentration Workflow cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety cluster_2 Phase 3: Validation start Define Experimental Goal ic50 Determine IC50 (Dose-Response Curve) start->ic50 Initial Screening cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) ic50->cytotoxicity Test Promising Range functional_assay Functional Cellular Assay (e.g., Nitric Oxide Measurement) cytotoxicity->functional_assay Confirm Non-Toxic Concentrations end_node Select Optimal Concentration(s) functional_assay->end_node

Caption: A stepwise workflow for determining the optimal concentration of this compound.

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of BCME in inhibiting a specific biological process.[8] A dose-response curve is generated to determine this value.[15]

Experimental Protocol: Dose-Response Curve for IC50 Determination

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Prepare BCME Dilutions:

    • Prepare a 2X working stock of the highest desired concentration of BCME in your cell culture medium.

    • Perform serial dilutions (e.g., 1:2 or 1:3) in cell culture medium to create a range of concentrations. A typical experiment might include 8-10 concentrations.[16]

  • Treatment:

    • Remove the old medium from the cells.

    • Add an equal volume of the 2X BCME dilutions to the corresponding wells.

    • Include a vehicle control (medium with the same final concentration of solvent) and a positive control if available.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[14]

  • Assay Endpoint: Perform your chosen assay to measure the biological effect (e.g., an enzyme activity assay or a cell proliferation assay).

  • Data Analysis:

    • Normalize the data with the vehicle control representing 100% activity (or 0% inhibition) and a maximal inhibition control as 0% activity (or 100% inhibition).

    • Plot the percent inhibition against the logarithm of the BCME concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[16]

Data Presentation: Example Dose-Response Data

BCME Conc. (µM)% Inhibition (Mean ± SD)
0 (Vehicle)0 ± 2.5
112.5 ± 3.1
328.7 ± 4.2
1051.2 ± 5.0
3078.9 ± 3.8
10095.1 ± 2.1

It is crucial to ensure that the observed inhibitory effects of BCME are not due to cell death.[17] A cytotoxicity assay, such as the MTT assay, should be performed in parallel with your functional assays.[13][18]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow the same procedure as for the IC50 determination (Guide 1, steps 1-4).

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.[11][19]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][19]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[18]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot cell viability (%) against the BCME concentration. A significant decrease in viability indicates cytotoxicity.

MTT_Assay_Workflow A Seed and Treat Cells with BCME B Add MTT Reagent A->B C Incubate (2-4 hours) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Analyze Data (% Viability) E->F NO_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline L_Citrulline->L_Arginine Recycled BCME Benzoyl-L-citrulline methyl ester BCME->L_Citrulline Precursor NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

Caption: The role of this compound in the nitric oxide signaling pathway.

By following these structured guides, you can confidently determine the optimal, non-toxic, and effective concentration of this compound for your specific research applications, ensuring the generation of reliable and reproducible data.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. (n.d.). CDC Stacks. [Link]

  • Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Dose–response relationship. (n.d.). Wikipedia. [Link]

  • Efficient experimental design for dose response modelling. (2021). ResearchGate. [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PMC. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". (2019). PubMed. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). MDPI. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

  • Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. [Link]

  • Designing Pharmacology Studies: A Blueprint for Drug Development Success. (2024). EMMA International. [Link]

  • In Vitro Pharmacology. (n.d.). QIMA Life Sciences. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (n.d.). Semantic Scholar. [Link]

  • This compound. (n.d.). PubChem - NIH. [Link]

  • Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. (1993). PubMed. [Link]

  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. (1994). PubMed. [Link]

  • Shows the results, expressed as IC50 (M) values, indicating... (n.d.). ResearchGate. [Link]

  • What is L-Citrulline mechanism of action?. (n.d.). Consensus. [Link]

  • Use of benzoyl-L-phenylalanyl-L-valyl-L-arginine (3H) methyl ester as a sensitive and selective substrate for the human lymphokine, leukocyte migration inhibitory factor (LIF). (1980). PubMed. [Link]

  • L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. (2021). MDPI. [Link]

  • Effects of the Nitric Oxide Synthase Inhibitor NG-nitro-L-arginine Methyl Ester (L-NAME) on Antropyloroduodenal Motility and Appetite in Response to Intraduodenal Lipid Infusion in Humans. (2001). PubMed. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2019). NIH. [Link]

  • Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders. (2023). PubMed. [Link]

  • Nalpha-Benzoyl-L-citrulline methyl ester. (n.d.). CHEMICAL POINT. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2018). SciELO México. [Link]

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Validation & Comparative

Validating the Biological Activity of Synthesized Benzoyl-L-citrulline methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, Benzoyl-L-citrulline methyl ester. We will explore its potential as a modulator of the nitric oxide (NO) pathway and compare its efficacy against its parent molecule, L-citrulline, and the direct precursor of NO, L-arginine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting endothelial function and nitric oxide signaling.

Introduction: The Rationale for Synthesizing this compound

L-citrulline, a non-essential amino acid, plays a pivotal role in two crucial metabolic pathways: the urea cycle and the nitric oxide (NO) cycle.[1][2] In the NO cycle, L-citrulline is recycled back to L-arginine, the direct substrate for nitric oxide synthase (NOS) enzymes, which produce the vital signaling molecule, nitric oxide.[1][3] NO is a potent vasodilator and plays a critical role in maintaining cardiovascular homeostasis, neurotransmission, and immune responses.[4] Consequently, enhancing the bioavailability of L-arginine through L-citrulline supplementation is a promising therapeutic strategy for conditions associated with endothelial dysfunction and reduced NO production.[5][6]

The synthesis of this compound is predicated on the hypothesis that modifying the L-citrulline molecule can enhance its cellular uptake and subsequent conversion to L-arginine. The addition of a methyl ester group can increase the lipophilicity of the molecule, potentially facilitating its passage across cell membranes.[7] Once inside the cell, endogenous esterases are expected to hydrolyze the ester bond, releasing the modified citrulline.[8] The benzoyl group, attached to the alpha-amino group, may protect the molecule from premature degradation and could also influence its interaction with cellular transporters.[9][10]

This guide outlines a series of experiments designed to test this hypothesis by systematically evaluating the impact of this compound on key components of the nitric oxide pathway.

Experimental Design: A Multi-faceted Approach to Validation

Our experimental approach is designed to provide a comprehensive assessment of the biological activity of this compound. We will employ a combination of in vitro enzymatic assays and cell-based assays to investigate its effects on nitric oxide synthase (NOS) activity, nitric oxide (NO) production, and arginase activity. The latter is crucial as arginase competes with NOS for their common substrate, L-arginine.[11]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Endothelial Cell) L_Citrulline_ext L-Citrulline L_Citrulline_int L-Citrulline L_Citrulline_ext->L_Citrulline_int Transporter L_Arginine_ext L-Arginine L_Arginine_int L-Arginine L_Arginine_ext->L_Arginine_int Transporter Benzoyl_Cit_ext Benzoyl-L-citrulline methyl ester Benzoyl_Cit_int Benzoyl-L-citrulline methyl ester Benzoyl_Cit_ext->Benzoyl_Cit_int Enhanced Membrane Permeation ASS Argininosuccinate Synthetase (ASS) L_Citrulline_int->ASS NOS Nitric Oxide Synthase (NOS) L_Arginine_int->NOS Arginase Arginase L_Arginine_int->Arginase Esterases Esterases Benzoyl_Cit_int->Esterases ASL Argininosuccinate Lyase (ASL) ASS->ASL Argininosuccinate ASL->L_Arginine_int NOS->L_Citrulline_int NO Nitric Oxide (NO) NOS->NO + O2, NADPH Urea Urea + Ornithine Arginase->Urea Vasodilation Vasodilation NO->Vasodilation Activates soluble guanylate cyclase Esterases->L_Citrulline_int Hydrolysis

Caption: The Nitric Oxide Signaling Pathway and the role of citrulline derivatives.

Detailed Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol is adapted from commercially available colorimetric NOS activity assay kits. [12][13] Materials:

  • Purified eNOS, nNOS, or iNOS enzyme

  • NOS Assay Buffer

  • L-Arginine (substrate)

  • NADPH

  • Calcium Chloride (for eNOS and nNOS)

  • Calmodulin (for eNOS and nNOS)

  • Test compounds (this compound, L-Citrulline, L-Arginine)

  • Greiss Reagents I and II

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing NOS Assay Buffer, NADPH, and cofactors (Calcium and Calmodulin for eNOS/nNOS).

  • Add the purified NOS enzyme to each well of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control and a positive control (L-Arginine).

  • Initiate the reaction by adding L-Arginine to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of nitrite produced using the Griess Reagent system according to the manufacturer's protocol. [14]7. Read the absorbance at 540 nm using a microplate reader.

  • Calculate the NOS activity based on a nitrite standard curve.

Nitric Oxide (NO) Production in Endothelial Cells (Griess Assay)

This protocol describes the measurement of nitrite accumulation in the supernatant of cultured endothelial cells. [15] Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • Test compounds

  • Griess Reagents I and II

  • Sodium Nitrite standard

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere and reach confluence.

  • Replace the growth medium with fresh medium containing the test compounds at desired concentrations. Include appropriate controls.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent I to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess Reagent II and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

In Vitro Arginase Activity Assay

This protocol is based on the colorimetric determination of urea produced from the enzymatic activity of arginase. [1][16] Materials:

  • Purified Arginase enzyme

  • Arginase Assay Buffer

  • L-Arginine (substrate)

  • Manganese Chloride (activator)

  • Urea colorimetric detection reagents

  • Urea standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Activate the arginase enzyme by pre-incubating with Manganese Chloride.

  • Add the activated arginase to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding L-Arginine.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and add the urea detection reagents according to the kit manufacturer's instructions.

  • Incubate to allow for color development.

  • Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Calculate the arginase activity based on a urea standard curve.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound as a potential modulator of the nitric oxide pathway. The proposed experiments will elucidate its mechanism of action and allow for a direct comparison with its parent compound, L-citrulline, and the direct NO precursor, L-arginine. Positive results from these in vitro studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties in in vivo models of endothelial dysfunction. The ultimate goal is to determine if this synthesized derivative offers a superior therapeutic profile for the treatment of cardiovascular and other diseases characterized by impaired nitric oxide signaling.

References

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed.
  • Arginase Activity Colorimetric Assay Kit. Assay Genie.
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  • Arginase Activity Assay Kit (Colorimetric) (ab180877). Abcam.
  • Citrulline - its fundamental role in the urea cycle. Nutranews.
  • Arginase Activity Colorimetric Assay Kit. Sigma-Aldrich.
  • Application Note: Griess Assay for Nitrite Determination in Dithiaden-Tre
  • GRIESS ASSAY FOR NITRITE DETERMIN
  • Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders. PubMed.
  • L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. MDPI.
  • Administration of L-arginine plus L-citrulline or L-citrulline alone successfully retarded endothelial senescence. PLOS ONE.
  • A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH.
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  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
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  • ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric). Abcam.
  • L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients with Type 2 Diabetes. Frontiers in Medicine.
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  • The Measurement of Nitric Oxide Production by Cultured Endothelial Cells.
  • The measurement of nitric oxide production by cultured endothelial cells. PubMed.
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  • Representative data for the loss of benzoyl chloride, BC (b), and...
  • Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells. PMC - NIH.
  • A Comparative Analysis of the Effectiveness of L-Arginine and L-Citrulline Supplementation on Nitric Oxide Synthesis and Subsequent Exercise Performance in Humans. Ommega Online Publishers.
  • Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model. NIH.
  • Culture of HUVECs for Total Nitric Oxide and Nitrate/Nitrite assay?.
  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology.
  • Cellular Uptake of A Taurine-Modified, Ester Bond-Decorated D-Peptide Derivative via Dynamin-Based Endocytosis and Macropinocytosis. NIH.
  • Design and synthesis of N-benzoyl amino acid derivatives as DNA methyl
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • Enzymatic resolution of amino acids via ester hydrolysis.

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A Researcher's Guide to Benzoyl-L-citrulline methyl ester (BCME) for Studying Peptidylarginine Deiminases

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of post-translational modifications, the conversion of arginine to citrulline, a process known as citrullination or deimination, plays a pivotal role in health and disease. This irreversible enzymatic reaction is catalyzed by the family of Peptidylarginine Deiminases (PADs).[1][2] Dysregulated PAD activity has been implicated in the pathogenesis of a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and lupus, as well as various cancers.[1][3][4] Consequently, the PAD enzyme family has emerged as a significant therapeutic target, making specific and reliable research tools essential for dissecting their biological functions.

This guide provides an in-depth technical comparison of Benzoyl-L-citrulline methyl ester (BCME), a tool compound used in PAD research. We will objectively evaluate its specificity, compare its performance with alternative tools, and provide detailed experimental protocols to empower researchers in making informed decisions for their studies.

Understanding the Target: The Peptidylarginine Deiminase (PAD) Family

The PAD family in mammals consists of five calcium-dependent isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) with distinct tissue distributions and substrate specificities.[1][5][6] These enzymes catalyze the hydrolysis of a peptidyl-arginine residue to a peptidyl-citrulline.[4] This conversion results in the loss of a positive charge and a slight mass increase, which can significantly alter protein structure, function, and protein-protein interactions.[2]

PADs are implicated in a variety of cellular processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[5][7][8] For instance, PAD4-mediated citrullination of histones can lead to chromatin decondensation and influence gene expression.[6][9] Given their diverse roles, the ability to specifically probe the activity of individual PAD isozymes is crucial for understanding their precise contributions to cellular physiology and pathology.

This compound (BCME): A Substrate for PADs

This compound (BCME) is a synthetic derivative of the amino acid citrulline.[10][][12] In the context of PAD research, it is important to understand that BCME is not an inhibitor but rather a derivative of the product of the PAD-catalyzed reaction. Its structural analog, Nα-Benzoyl-L-arginine ethyl ester (BAEE), is a commonly used substrate in colorimetric assays to measure PAD activity.[2][13][14] The enzymatic conversion of BAEE to a citrulline derivative by PADs can be quantified to determine enzyme activity. While BCME itself is not the primary substrate, its structure is relevant to the study of PAD catalysis and has been used in kinetic analyses of other enzymes like papain.[15]

The primary utility of compounds like BAEE, and by extension the understanding of structures like BCME, lies in their application in in vitro enzymatic assays to screen for and characterize PAD inhibitors.

The Quest for Specificity: Pan-PAD vs. Isozyme-Selective Inhibitors

The development of inhibitors that can distinguish between the different PAD isozymes is a major goal in the field. Early-generation inhibitors, such as F-amidine and Cl-amidine, are considered "pan-PAD" inhibitors as they target multiple PAD isozymes.[16] While useful for studying the overall effects of PAD inhibition, they lack the precision to dissect the roles of individual family members.

More recently, efforts have focused on developing isozyme-selective inhibitors. For example, GSK199 has been identified as a PAD4-specific inhibitor, while AFM-30a shows selectivity for PAD2.[17][18] The use of such specific tools is critical for elucidating the distinct functions of PAD2 and PAD4, both of which are implicated in autoimmune diseases.[17][18]

The table below summarizes a selection of commonly used PAD inhibitors, highlighting their specificity and reported potency.

InhibitorTarget SpecificityReported IC50 ValuesReference(s)
Cl-amidine Pan-PADPAD1, PAD3, PAD4 (potent inhibition)[16]
BB-Cl-amidine Pan-PAD (preference for PAD4)PAD2 and PAD4[17]
F-amidine Pan-PAD (potent PAD4 inhibitor)PAD4[16]
GSK199 PAD4-selective-[17][18]
AFM-30a PAD2-selective-[17][18]
ML325 Pan-PADPAD1 (70 nM), PAD2 (200 nM), PAD3 (170 nM), PAD4 (240 nM)[13]
PAD-PF2 Pan-PAD (allosteric)PAD1 (109 nM), PAD2 (28.5 nM), PAD3 (106 nM), PAD4 (24.0 nM)[19]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols for Assessing PAD Activity and Inhibition

To rigorously evaluate the specificity and efficacy of research tools like PAD inhibitors, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key assays.

In Vitro PAD Enzyme Activity Assay (Colorimetric)

This protocol is adapted from methods used to measure the conversion of a synthetic substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE).[2][13]

Principle: PAD enzymes convert BAEE to a citrullinated product. The amount of citrulline produced is then quantified using a colorimetric reaction.

Materials:

  • Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, or PAD4)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Test Inhibitor (e.g., BCME analog or other PAD inhibitors) dissolved in DMSO

  • Colorimetric Reagent (e.g., a solution containing diacetyl monoxime and antipyrine in strong acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to each well.

  • Add 48 µL of a solution containing the PAD enzyme in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid solution.

  • Add the colorimetric reagent to each well and incubate at 95°C for 15 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 464 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Workflow for In Vitro PAD Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PAD Enzyme Solution add_enzyme Add PAD Enzyme prep_enzyme->add_enzyme prep_substrate Prepare BAEE Substrate add_substrate Add BAEE Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_color_reagent Add Colorimetric Reagent stop_reaction->add_color_reagent heat_incubate Incubate (95°C, 15 min) add_color_reagent->heat_incubate read_absorbance Measure Absorbance heat_incubate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a colorimetric in vitro PAD activity assay.

Cell-Based Assay for PAD Activity

Principle: This assay measures the ability of a PAD inhibitor to block citrullination in a cellular context, often by detecting the citrullination of a specific protein like histone H3.

Materials:

  • Cell line known to express the PAD of interest (e.g., HL-60 cells for PAD4)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., calcium ionophore like A23187)

  • Test Inhibitor

  • Lysis Buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-citrullinated histone H3 and a loading control (e.g., anti-total histone H3 or anti-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with a calcium ionophore to activate PAD enzymes for a defined period (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against citrullinated histone H3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of histone citrullination.

Visualizing the Broader Context: PADs in Cellular Signaling

PAD enzymes are integrated into complex cellular signaling networks. For instance, PAD4 plays a crucial role in the innate immune response through its involvement in the formation of NETs. This process, termed NETosis, involves the decondensation of chromatin and the release of a web of DNA, histones, and granular proteins to trap and kill pathogens.

Simplified Signaling Pathway of PAD4-Mediated NETosis

G cluster_stimulus Stimulus cluster_cell Neutrophil cluster_outcome Outcome stimulus Pathogen or Inflammatory Signal receptor Receptor Activation stimulus->receptor ca_influx Increased Intracellular Ca²⁺ receptor->ca_influx pad4_activation PAD4 Activation ca_influx->pad4_activation histone_cit Histone Citrullination pad4_activation->histone_cit chromatin_decond Chromatin Decondensation histone_cit->chromatin_decond netosis NETosis chromatin_decond->netosis net Neutrophil Extracellular Trap (NET) Formation netosis->net pathogen_trapping Pathogen Trapping & Killing net->pathogen_trapping

Caption: PAD4 activation in neutrophils leading to NETosis.

Conclusion and Future Directions

The study of Peptidylarginine Deiminases is a rapidly evolving field with significant therapeutic implications. While broad-spectrum tools like this compound analogs and pan-PAD inhibitors have been instrumental in our initial understanding, the future of PAD research lies in the development and rigorous validation of isozyme-selective probes. Such tools will be indispensable for dissecting the specific roles of each PAD family member in health and disease, ultimately paving the way for the development of targeted therapies with improved efficacy and reduced side effects. As researchers, it is incumbent upon us to critically evaluate the specificity and limitations of the tools we employ to ensure the scientific integrity and translational potential of our findings.

References

  • Aliko, A., et al. (2023). Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy?. Inflammopharmacology, 31(2), 589-609.
  • Bhattacharya, S., et al. (2023). Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy?. Inflammopharmacology, 31(2), 589-609. [Link]

  • National Center for Biotechnology Information. Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy?.
  • Groot, A. D., et al. (2024). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present).
  • Groot, A. D., et al. (2024). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present).
  • Aguillón-García, M. A., et al. (2023). Peptidyl Arginine Deiminases in Chronic Diseases: A Focus on Rheumatoid Arthritis and Interstitial Lung Disease. International Journal of Molecular Sciences, 24(24), 17406. [Link]

  • Bhattacharya, S., et al. (2017). Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation. International Journal of Molecular Sciences, 18(11), 2297. [Link]

  • Knuckley, B., et al. (2012). Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Muth, F. L., et al. (2022). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site.
  • Cherrington, B. D., et al. (2012). Potential Role of Peptidylarginine Deiminase Enzymes and Protein Citrullination in Cancer Pathogenesis. Cancers, 4(3), 883-900. [Link]

  • Slade, D. J., et al. (2014). Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity. ACS Chemical Biology, 9(1), 245-252. [Link]

  • Wang, Y., & Wysocka, J. (2011). Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(10), 1202-1210. [Link]

  • van Beers, J. J., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1083906. [Link]

  • Mondal, S., & Thompson, P. R. (2019). Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination. Accounts of Chemical Research, 52(4), 818-832. [Link]

  • Vossenaar, E. R., et al. (2003). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Molecular & Cellular Proteomics, 2(10), 1007-1017. [Link]

  • Bicker, K. L., & Thompson, P. R. (2012). Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination. Methods in Enzymology, 502, 237-253.
  • Waters, O. R., et al. (2020). Enzyme activity assay. Bio-protocol, 10(15), e3701. [Link]

  • Dreyton, C. J., et al. (2014). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Journal of Biological Chemistry, 289(40), 27763-27775. [Link]

  • Mondal, S., et al. (2023). Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages. Biochemistry, 62(13), 2001-2012. [Link]

  • Causey, C. P., & Thompson, P. R. (2014). Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism. Biochemistry, 53(27), 4475-4482. [Link]

  • Martín Monreal, M. T., et al. (2021). Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Frontiers in Immunology, 12, 716250. [Link]

  • ResearchGate. Substrate Specificity and Kinetic Studies of PADs 1, 3, and 4 Identify Potent and Selective Inhibitors of Protein Arginine Deiminase 3. ResearchGate. [Link]

  • Bicker, K. L., & Thompson, P. R. (2013). The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease. Biopolymers, 99(2), 155-163. [Link]

  • Martín Monreal, M. T., et al. (2021). Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Frontiers in Immunology, 12, 716250. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Pérez-Guisado, J., & Jakeman, P. M. (2010). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Nutrients, 2(6), 621-631. [Link]

  • Cohen, W., & Petra, P. H. (1967). A kinetic analysis of the papain-catalyzed hydrolysis of alpha-N-benzoyl-L-citrulline methyl ester. Biochemistry, 6(4), 1047-1053. [Link]

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A Researcher's Guide to Investigating Antibody Cross-Reactivity: The Case of Anti-Citrullinated Protein Antibodies and Benzoyl-L-Citrulline Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of autoimmune disease, understanding the nuances of antibody-antigen recognition is paramount. In the context of rheumatoid arthritis (RA), anti-citrullinated protein antibodies (ACPAs) are a cornerstone of diagnosis and prognosis.[1] These antibodies target proteins that have undergone a post-translational modification called citrullination, where arginine residues are converted to citrulline.[2] This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of ACPAs with a synthetic citrulline analog, Benzoyl-L-citrulline methyl ester (BCM). Such investigations are crucial for refining diagnostic tools, understanding the structural basis of ACPA binding, and potentially developing novel therapeutic strategies.

The Significance of Cross-Reactivity in RA Serology

The presence of ACPAs is highly specific for RA and can predate the onset of clinical symptoms by several years.[1][3] The immune response in RA is characterized by a diverse repertoire of ACPAs that recognize various citrullinated proteins, including fibrinogen, vimentin, and alpha-enolase.[3] This phenomenon of recognizing multiple antigens is a form of cross-reactivity.[4][] The promiscuous recognition of different citrullinated peptides by ACPAs is a key feature of the autoimmune response in RA.[6] Understanding the extent of this cross-reactivity, particularly with synthetic analogs, can provide valuable insights into the binding motifs that drive the autoimmune response.

Molecular Mimicry: Citrulline versus this compound

At the heart of any cross-reactivity study is the structural similarity between the intended antigen and the potential cross-reactant.[4][] In this case, we are comparing a protein-bound citrulline residue with the synthetic molecule this compound (BCM).

Citrulline is a non-standard alpha-amino acid that is incorporated into proteins through the enzymatic deimination of arginine by peptidylarginine deiminases (PADs).[2]

This compound (BCM) is a chemically synthesized derivative of citrulline. It features a benzoyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus. These modifications enhance its stability and solubility, making it a useful tool in biochemical assays.

Below is a diagram illustrating the structural comparison:

Molecular Structures cluster_citrulline Protein-Bound Citrulline cluster_bcm This compound (BCM) Citrulline Citrulline Residue citrulline_structure BCM BCM Molecule bcm_structure

Caption: Structural comparison of a protein-bound citrulline residue and this compound.

The key similarity lies in the ureido group of the side chain, which is the defining feature of citrulline. The benzoyl and methyl ester groups in BCM alter the overall size, charge, and hydrophobicity of the molecule compared to a citrulline residue within a peptide chain.

Methodologies for Assessing Antibody Cross-Reactivity

Several robust techniques can be employed to quantitatively and qualitatively assess the cross-reactivity of ACPAs with BCM. The choice of method will depend on the specific research question, available resources, and desired level of detail.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for determining the relative affinity of an antibody for different antigens in solution. In this setup, a known citrullinated peptide is coated onto the ELISA plate, and the antibody is pre-incubated with varying concentrations of a competitor (either the same citrullinated peptide as a positive control or BCM). The degree of cross-reactivity is determined by the concentration of the competitor required to inhibit the binding of the antibody to the coated antigen.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with a known citrullinated peptide (e.g., citrullinated fibrinogen or a synthetic cyclic citrullinated peptide) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a series of dilutions of the competitor:

      • Competitor 1 (Homologous): The same citrullinated peptide used for coating.

      • Competitor 2 (Test): this compound (BCM).

      • Negative Control: An irrelevant molecule or the unmodified arginine-containing peptide.

    • In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the ACPA-containing serum or purified antibody with the various concentrations of the competitors for 1-2 hours at room temperature.

  • Binding and Detection:

    • Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary ACPA (e.g., anti-human IgG-HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a TMB substrate solution and incubate in the dark until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

The results are typically plotted as the percentage of antibody binding versus the log of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated. A lower IC50 value indicates a higher affinity of the antibody for the competitor. By comparing the IC50 value of BCM to that of the citrullinated peptide, the degree of cross-reactivity can be quantified.

Competitive ELISA Workflow A Coat plate with citrullinated peptide B Block non-specific binding sites A->B C Pre-incubate ACPA with competitor (BCM or peptide) B->C D Add mixture to coated plate C->D E Wash away unbound antibody D->E F Add HRP-conjugated secondary antibody E->F G Wash away unbound conjugate F->G H Add TMB substrate G->H I Stop reaction and read absorbance H->I

Caption: Workflow for a competitive ELISA to assess ACPA cross-reactivity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides detailed kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated. A lower Kₑ value indicates a higher binding affinity.

  • Sensor Chip Preparation:

    • Immobilize a high-purity citrullinated peptide onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell should be prepared similarly but without the peptide to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the purified ACPA over the sensor surface to determine the baseline binding kinetics to the citrullinated peptide.

    • Regenerate the sensor surface between each injection using a low pH buffer.

  • Competition Assay:

    • Prepare mixtures of a constant concentration of the ACPA with varying concentrations of BCM.

    • Inject these mixtures over the sensor surface.

    • The decrease in the binding response of the ACPA to the immobilized peptide in the presence of BCM indicates competitive binding.

The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters. The affinity (Kₑ) of the ACPA for the immobilized citrullinated peptide can be directly measured. The inhibitory effect of BCM can be quantified by determining the concentration of BCM required to reduce the binding signal by 50% (similar to an IC50 in ELISA).

Western Blotting

While less quantitative than ELISA or SPR, Western blotting can provide a qualitative or semi-quantitative assessment of cross-reactivity.

  • Antigen Preparation: Run different citrullinated proteins and a carrier protein conjugated to BCM on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer.

  • Antibody Incubation: Incubate the membrane with the ACPA-containing serum or purified antibody.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

The presence and intensity of a band corresponding to the BCM-conjugated protein would indicate cross-reactivity. The relative band intensities can provide a semi-quantitative comparison of the antibody's affinity for the different antigens.

Comparative Data Summary

The following table illustrates how data from these different methodologies can be presented to compare the cross-reactivity of a hypothetical ACPA with a citrullinated peptide and BCM.

Methodology Parameter Citrullinated Peptide This compound (BCM) Interpretation
Competitive ELISA IC5010 nM500 nMThe 50-fold higher IC50 for BCM suggests a significantly lower affinity compared to the citrullinated peptide.
Surface Plasmon Resonance (SPR) Kₑ (Affinity)5 nM250 nMThe 50-fold higher Kₑ for BCM confirms the lower binding affinity observed in the ELISA.
Western Blotting Band Intensity+++++A strong signal for the citrullinated protein and a weak signal for the BCM-conjugate qualitatively supports the quantitative findings.

Conclusion

The investigation of ACPA cross-reactivity with synthetic analogs like this compound is a valuable endeavor for advancing our understanding of rheumatoid arthritis. This guide provides a framework for researchers to design and execute robust experiments using established methodologies such as competitive ELISA and Surface Plasmon Resonance. By systematically evaluating the binding characteristics of ACPAs, the scientific community can move closer to developing more specific diagnostic assays and gaining deeper insights into the fundamental mechanisms of autoimmunity in RA. The self-validating nature of these protocols, particularly when comparing results across different platforms, ensures the trustworthiness and reliability of the generated data.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed.
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
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  • Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed.
  • Anti-citrulline antibodies in the diagnosis and prognosis of rheumatoid arthritis: evolving concepts - PubMed.
  • How do I know if the antibody will cross-react? | Proteintech Group.
  • How do I know if the antibody will cross-react? - Proteintech.
  • Citrullination in Rheumatoid Arthritis—A Process Promoted by Neutrophil Lysis? - NIH.
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  • The role of anti-citrullinated protein antibody in pathogenesis of RA - PMC - PubMed Central.
  • Rheumatoid arthritis and citrullination - PMC - PubMed Central - NIH.
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  • This compound | 14325-36-1 - Sigma-Aldrich.

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A Comparative Guide to Benzoyl-L-citrulline methyl ester and N-benzoyl-L-arginine methyl ester for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of Benzoyl-L-citrulline methyl ester and N-benzoyl-L-arginine methyl ester, offering insights into their distinct biochemical properties and primary applications in research and drug development. While structurally similar, these molecules are designed for fundamentally different experimental purposes. This document will elucidate these differences, supported by established biochemical principles and detailed experimental protocols.

Introduction: Structure Dictates Function

At first glance, this compound and N-benzoyl-L-arginine methyl ester share a common backbone: an N-terminally protected amino acid methyl ester. This structural similarity, however, belies their divergent functionalities. The key difference lies in their side chains: citrulline versus arginine. This seemingly minor substitution fundamentally alters their biological interactions and, consequently, their applications in the laboratory.

N-benzoyl-L-arginine methyl ester and its close analog, the ethyl ester (BAEE), are widely recognized as substrates for a variety of enzymes, most notably proteases like trypsin and enzymes involved in post-translational modifications, such as Peptidyl Arginine Deiminases (PADs).[1][2][3] Its positively charged guanidinium group is a key recognition motif for these enzymes.

Conversely, this compound, by virtue of its citrulline moiety, is not a substrate for the same enzymes. Instead, its utility is hypothesized to derive from the established role of L-citrulline as a potent precursor for nitric oxide (NO) synthesis.[4][5][6] While direct experimental evidence for the methyl ester derivative is not yet prevalent in the literature, the underlying biochemistry of L-citrulline provides a strong rationale for its application in studies of NO-mediated signaling pathways.

This guide will delve into these distinct applications, providing the theoretical framework and practical methodologies for their investigation.

Chemical and Physical Properties

A foundational comparison begins with the intrinsic properties of each molecule.

PropertyThis compoundN-benzoyl-L-arginine methyl ester
Molecular Formula C₁₄H₁₉N₃O₄C₁₄H₂₀N₄O₃
Molecular Weight 293.32 g/mol [7]292.33 g/mol
IUPAC Name methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate[7]methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate
CAS Number 14325-36-1[7]967-88-4

Part 1: N-benzoyl-L-arginine methyl ester as an Enzymatic Substrate

N-benzoyl-L-arginine methyl ester (BAME) and its ethyl ester counterpart (BAEE) are invaluable tools for enzymology, primarily due to the arginine residue which is a target for several classes of enzymes.

Mechanism of Action: A Target for Proteases and Deiminases

The core utility of BAME and BAEE lies in their susceptibility to enzymatic cleavage. The benzoyl and methyl/ethyl ester groups serve to block the termini, allowing for specific enzymatic action on the arginine side chain or the peptide backbone.

  • Proteases (e.g., Trypsin): Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. In the case of BAEE, trypsin hydrolyzes the ester bond, leading to the formation of Nα-Benzoyl-L-arginine and ethanol.[8] This reaction can be monitored spectrophotometrically, making BAEE a convenient substrate for assaying trypsin activity.[8][9]

  • Peptidyl Arginine Deiminases (PADs): PADs are a family of calcium-dependent enzymes that catalyze the conversion of peptidyl-arginine to peptidyl-citrulline.[2] This post-translational modification, known as citrullination or deimination, is implicated in numerous physiological and pathological processes, including rheumatoid arthritis and cancer.[1][3] BAME and BAEE serve as model substrates for PADs, with different isozymes showing preferential activity towards specific ester forms.[2][3][10] For instance, BAEE is a preferred substrate for PAD2, while BAME is favored by PAD1.[3][10]

Experimental Data: Kinetic Parameters for PAD Isozymes

The utility of BAME and BAEE as PAD substrates is underscored by their distinct kinetic parameters with different PAD isozymes.

SubstratePAD Isozymekcat/Km (M⁻¹s⁻¹)Km (mM)Reference(s)
BAEE PAD1~22,0000.35[2]
PAD3267.50[2]
PAD211,7000.27[10]
BAME PAD1~20,0000.37[2]
PAD4-1.66[2]

Data is compiled from multiple sources and represents approximate values.

Experimental Workflow: PAD Activity Assay

The following diagram illustrates a typical workflow for assessing PAD activity using BAME or BAEE as a substrate.

PAD_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Assay Buffer (Tris-HCl, CaCl₂, DTT) Incubate Pre-incubate enzyme with/without inhibitor at 37°C Enzyme Prepare PAD Enzyme Solution Enzyme->Incubate Substrate Prepare BAME/BAEE Substrate Solution React Add Substrate to initiate reaction Substrate->React Incubate->React Quench Stop reaction (e.g., flash freezing) React->Quench Detect Quantify Citrulline (Colorimetric Assay) Quench->Detect

Caption: Workflow for a PAD enzyme activity assay.

Detailed Protocol: Colorimetric Assay for PAD Activity

This protocol is adapted from established methods for measuring PAD activity through the quantification of citrulline production.[2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT.

    • Substrate Stock: 100 mM N-benzoyl-L-arginine methyl ester (BAME) or ethyl ester (BAEE) in deionized water.

    • Enzyme Solution: Prepare a working solution of recombinant human PAD isozyme (e.g., PAD1, PAD2, PAD3, or PAD4) in Assay Buffer. The final concentration will depend on the specific activity of the enzyme.

    • Colorimetric Reagents: Prepare reagents for a standard colorimetric assay to detect citrulline.

  • Assay Procedure:

    • In a microcentrifuge tube, add Assay Buffer and the PAD enzyme solution. If testing inhibitors, add the compound at this stage and pre-incubate for 15 minutes at 37°C.

    • Warm the substrate solution to 37°C.

    • Initiate the reaction by adding the substrate to the enzyme mixture to a final concentration of 10 mM. The total reaction volume is typically 60 µL.

    • Allow the reaction to proceed for 10-15 minutes at 37°C.

    • Stop the reaction by flash freezing in liquid nitrogen.

  • Citrulline Quantification:

    • Thaw the samples and proceed with a colorimetric method for citrulline detection. This typically involves a reaction with diacetyl monoxime under acidic conditions, which generates a colored product that can be measured spectrophotometrically.

    • Prepare a standard curve using known concentrations of L-citrulline to quantify the amount of product formed in the enzymatic reaction.

Part 2: this compound as a Potential Nitric Oxide Precursor

In contrast to its arginine counterpart, this compound is not a substrate for proteases like trypsin or for PAD enzymes. Its scientific interest stems from the well-established role of its parent amino acid, L-citrulline, in the endogenous synthesis of nitric oxide (NO).

Mechanism of Action: The Citrulline-NO Pathway

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[4][11] It is synthesized from L-arginine by the enzyme nitric oxide synthase (NOS).[12][13]

While L-arginine is the direct substrate for NOS, oral supplementation with L-arginine is often inefficient due to extensive first-pass metabolism in the liver and intestines by the enzyme arginase.[4][14] L-citrulline, however, bypasses this metabolism and is transported to the kidneys where it is efficiently converted to L-arginine, thereby increasing systemic L-arginine levels and enhancing NO production.[5][14] This makes L-citrulline a more effective precursor for NO synthesis than L-arginine itself.[4][5]

The hypothesis, therefore, is that this compound, after cellular uptake and hydrolysis of the ester and benzoyl groups, can serve as a source of L-citrulline for the NO synthesis pathway.

NO_Pathway cluster_cell Cellular Environment cluster_enzymes BCM Benzoyl-L-citrulline methyl ester Hydrolysis Hydrolysis BCM->Hydrolysis Cit L-Citrulline ASS_ASL ASS/ASL (in kidneys) Cit->ASS_ASL Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS NO Nitric Oxide (NO) Hydrolysis->Cit ASS_ASL->Arg NOS->NO

Caption: Proposed pathway for NO production from this compound.

Experimental Workflow: Nitric Oxide Synthase (NOS) Activity Assay

To test the hypothesis that this compound can enhance NO production, a nitric oxide synthase (NOS) activity assay would be employed. A common method is the Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.[13]

NOS_Assay_Workflow cluster_prep Sample Preparation cluster_assay NOS Reaction cluster_detection Griess Assay Sample Cell Lysates or Tissue Homogenates Incubate Incubate sample with This compound and cofactors (NADPH) Sample->Incubate Convert Convert Nitrate to Nitrite (Nitrate Reductase) Incubate->Convert Griess Add Griess Reagent Convert->Griess Measure Measure Absorbance at ~540 nm Griess->Measure

Caption: Workflow for assessing NOS activity via the Griess assay.

Detailed Protocol: Measuring NOS Activity

This protocol outlines a method for determining total NOS activity in cell lysates or tissue homogenates.[13][15]

  • Reagent Preparation:

    • Homogenization Buffer: Prepare a suitable buffer (e.g., HEPES buffer) containing protease and phosphatase inhibitors.

    • NOS Reaction Buffer: Prepare a buffer containing cofactors for NOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin.

    • Test Compound: Prepare a stock solution of this compound.

    • Nitrate Reductase: For the measurement of total NO production (nitrite + nitrate).

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.

    • Nitrite Standard: A solution of sodium nitrite for generating a standard curve.

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic NOS.

    • Determine the protein concentration of the supernatant.

  • NOS Reaction:

    • In a microplate, add a known amount of protein from the sample supernatant to the NOS Reaction Buffer.

    • Add the this compound at the desired final concentration. Include a positive control (L-arginine) and a negative control (no substrate).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Measurement (Griess Assay):

    • If measuring total NO production, first incubate the samples with nitrate reductase to convert nitrate to nitrite.

    • Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify the amount of nitrite in the samples by comparing the absorbance values to the nitrite standard curve.

Conclusion and Future Directions

This compound and N-benzoyl-L-arginine methyl ester are valuable research tools with distinct and complementary applications. N-benzoyl-L-arginine methyl ester is a well-characterized substrate for proteases and PAD enzymes, making it indispensable for studies in enzymology and post-translational modifications. In contrast, this compound holds promise as a tool for investigating nitric oxide signaling pathways, based on the established biochemistry of L-citrulline as an effective NO precursor.

For researchers, the choice between these two molecules is dictated entirely by the biological question at hand. If the goal is to assay or inhibit arginine-processing enzymes, the arginine derivative is the clear choice. If the objective is to modulate and study nitric oxide synthesis, the citrulline derivative presents a compelling, albeit less directly validated, option.

Future research should focus on experimentally validating the conversion of this compound to L-citrulline within cells and quantifying its impact on NO production. Such studies will be crucial in solidifying its role as a valuable tool for the nitric oxide research community.

References

  • Ommega Online Publishers. (2015). A Comparative Analysis of the Effectiveness of L-Arginine and L-Citrulline Supplementation on Nitric Oxide Synthesis and Subsequent Exercise Performance in Humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. PubChem AID 588488. Retrieved from [Link]

  • Merck Millipore. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Retrieved from [Link]

  • Knuckley, B., Causey, C. P., Jones, J. E., Bhatia, M., Dreyton, C. J., & Thompson, P. R. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Biochemistry, 49(23), 4852–4863. Retrieved from [Link]

  • Mondal, S., & Thompson, P. R. (2019). Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination. Accounts of chemical research, 52(4), 818–832. Retrieved from [Link]

  • El-Hattab, A. W., & Mohammad, A. A. (2017). Endogenous flux of nitric oxide: Citrulline is preferred to Arginine. Current molecular medicine, 17(1), 23-31. Retrieved from [Link]

  • Agarwal, U., Didelija, I. C., Yuan, Y., Wang, X., & Marini, J. C. (2017). Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice. The Journal of nutrition, 147(4), 596–602. Retrieved from [Link]

  • Slade, D. J., Fang, P., Dreyton, C. J., Zhang, Y., Fuhrmann, J., & Thompson, P. R. (2014). Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism. Biochemistry, 53(37), 5944–5951. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010005293A1 - Peptidylarginine deiminase (pad) inhibitors.
  • Mundy, W. R. (1999). Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. Methods in Molecular Medicine, 22, 157-162. Retrieved from [Link]

  • Inagami, T., & Murachi, T. (1963). Kinetics of the Bromelin-catalysed Hydrolyses of aN-Benzoyl-L-arginine Ethyl Ester and Related Compounds. Biochemical Journal, 88(3), 572-577. Retrieved from [Link]

  • Muth, F. L., et al. (2021). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. Nature Communications, 12(1), 2846. Retrieved from [Link]

  • Frontiers Media. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers in Immunology, 14, 1095908. Retrieved from [Link]

  • Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157-162. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 85713. Retrieved from [Link]

  • Theodorou, A. A., et al. (2021). Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance. Nutrients, 13(10), 3397. Retrieved from [Link]

  • Holguin, F., et al. (2019). L-Citrulline increases nitric oxide and improves control in obese asthmatics. JCI Insight, 5(2), e131733. Retrieved from [Link]

  • Holguin, F., et al. (2019). L-Citrulline increases nitric oxide and improves control in obese asthmatics. JCI Insight, 5(2), e131733. Retrieved from [Link]

  • Holguin, F., et al. (2019). L-Citrulline increases nitric oxide and improves control in obese asthmatics. JCI Insight, 5(2), e131733. Retrieved from [Link]

  • McKinley-Barnard, S., et al. (2021). Optimizing Nitric Oxide Production for Exercise Performance & Vascular Function: A Narrative Review on the Combination of Glutathione and Citrulline. Journal of Functional Morphology and Kinesiology, 6(3), 64. Retrieved from [Link]

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Efficacy of Benzoyl-L-citrulline methyl ester compared to other nitric oxide synthase inhibitors like L-NAME.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of nitric oxide synthase (NOS) inhibitors, L-NAME (Nω-nitro-L-arginine methyl ester) has long been a cornerstone for researchers investigating the physiological and pathological roles of nitric oxide (NO). However, the quest for inhibitors with improved selectivity and differing pharmacological profiles is ongoing. This guide provides a comparative analysis of the lesser-known Benzoyl-L-citrulline methyl ester against the benchmark, L-NAME, offering insights into their potential applications in research and drug development.

The Critical Role of Nitric Oxide Synthase

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Dysregulation of NO production is implicated in various pathologies, making NOS enzymes a significant target for therapeutic intervention.

Mechanism of Action: A Tale of Two Inhibitors

Both L-NAME and this compound function as inhibitors of NOS enzymes, albeit through potentially different interactions within the enzyme's active site.

L-NAME , an analogue of the NOS substrate L-arginine, acts as a non-selective competitive inhibitor of all three NOS isoforms. Upon binding to the active site, the nitro group of L-NAME interacts with the heme iron, effectively blocking the binding of L-arginine and subsequent NO synthesis. Its broad inhibitory profile has made it a valuable tool for studying the overall effects of NO deprivation.

This compound , on the other hand, represents a more nuanced approach to NOS inhibition. While detailed mechanistic studies are less abundant compared to L-NAME, its structure suggests a different mode of interaction. The citrulline backbone targets the arginine binding site, while the benzoyl and methyl ester modifications likely influence its affinity and selectivity for the different NOS isoforms. The precise nature of its inhibition, whether competitive, non-competitive, or irreversible, and its isoform selectivity are key areas of ongoing investigation.

Comparative Efficacy: A Data-Driven Assessment

Direct comparative studies of this compound and L-NAME are not widely published, necessitating a careful evaluation of available data for each compound. The following table summarizes key performance indicators based on existing literature and supplier-provided information.

ParameterL-NAME (Nω-nitro-L-arginine methyl ester)This compound
Target Non-selective inhibitor of nNOS, eNOS, and iNOSPresumed Nitric Oxide Synthase Inhibitor
Form Hydrochloride saltNot specified
Molecular Formula C7H15N5O4 · HClC14H19N3O4
Molecular Weight 269.68 g/mol 293.32 g/mol
Purity ≥98%≥97%
Solubility Soluble in waterNot specified

Data is compiled from publicly available information and may vary between suppliers.

Experimental Protocols for Evaluating NOS Inhibition

To rigorously compare the efficacy of these two inhibitors, a series of well-defined experimental protocols are essential. The following methodologies provide a framework for assessing their inhibitory potential in vitro and in cell-based assays.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay quantifies the production of nitrite, a stable and quantifiable breakdown product of NO.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite. In this context, the reduction in nitrite concentration in the presence of an inhibitor reflects the degree of NOS inhibition.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - NOS enzyme (e.g., eNOS) - L-arginine (substrate) - NADPH (cofactor) - Inhibitor (L-NAME or BCME) plate Plate Preparation: - Add assay buffer - Add inhibitor at various concentrations - Add NOS enzyme reagents->plate initiate Initiate Reaction: Add L-arginine and NADPH plate->initiate incubate Incubate at 37°C initiate->incubate griess Add Griess Reagent incubate->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate Nitrite Concentration measure->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for in vitro NOS inhibition assay using the Griess method.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the NOS enzyme (e.g., recombinant human eNOS), L-arginine, NADPH, and the inhibitors (L-NAME and this compound) at various concentrations.

  • Assay Setup: In a 96-well plate, add assay buffer, the NOS enzyme, and the inhibitor at the desired concentrations.

  • Reaction Initiation: Start the reaction by adding L-arginine and NADPH to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for NO production.

  • Nitrite Detection: Add Griess reagent to each well. This reagent reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite produced in each well by comparing the absorbance to a standard curve of known nitrite concentrations. Determine the IC50 value for each inhibitor, which is the concentration required to inhibit 50% of the NOS activity.

Discussion and Future Directions

The comparison between this compound and L-NAME highlights a classic trade-off in pharmacological research: the well-characterized but non-selective incumbent versus a potentially more selective but less understood challenger. While L-NAME's broad inhibition of all NOS isoforms is advantageous for studying the global effects of NO depletion, this lack of specificity can be a significant drawback when trying to dissect the roles of individual NOS isoforms.

This compound, with its distinct chemical structure, holds the potential for greater isoform selectivity. The benzoyl and methyl ester moieties could be exploited to fine-tune its binding affinity for the unique active site topographies of nNOS, iNOS, and eNOS. However, realizing this potential requires rigorous investigation.

Future research should focus on direct, head-to-head comparisons of these two inhibitors across all three purified NOS isoforms. Such studies will be instrumental in elucidating the specific inhibitory profile of this compound and determining its utility as a research tool. Furthermore, cell-based and in vivo studies are necessary to evaluate its cell permeability, metabolic stability, and overall pharmacological effects.

References

Please note that direct scientific literature comparing this compound and L-NAME is limited. The following references provide general information on the compounds and related methodologies.

Head-to-head comparison of different synthesis methods for Benzoyl-L-citrulline methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthesis Methods for Benzoyl-L-citrulline Methyl Ester

In the landscape of biochemical research and pharmaceutical development, this compound stands as a crucial intermediate, particularly in peptide synthesis and the development of novel therapeutics.[1] Its synthesis, therefore, is a critical process that demands efficiency, purity, and scalability. This guide provides an in-depth, head-to-head comparison of the primary methods for synthesizing Nα-Benzoyl-L-citrulline methyl ester, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

The synthesis begins with the esterification of L-citrulline to its methyl ester, followed by the N-benzoylation of the α-amino group. While the initial esterification is relatively standard, the subsequent benzoylation step presents several strategic choices, primarily centering on the selection of the acylating agent. Here, we will compare two of the most prevalent and effective methods: the use of Benzoyl Chloride under Schotten-Baumann conditions and the milder approach using Benzoic Anhydride .

Prerequisite: Esterification of L-Citrulline

Before N-benzoylation, the carboxyl group of L-citrulline must be protected, typically as a methyl ester. A common and effective method is the Fischer-Speier esterification.

Experimental Protocol: L-Citrulline Methyl Ester Synthesis

  • Reaction Setup: Suspend L-citrulline (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Acid Catalyst: Cool the suspension in an ice bath (0 °C) and slowly add thionyl chloride (SOCl₂) (1.2 equivalents) or trimethylsilyl chloride (TMSCl) (2 equivalents) dropwise.[2] An alternative is to use a strong acid like sulfuric acid and reflux the mixture.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The suspension will gradually dissolve as the reaction progresses.

  • Monitoring: Track the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Once complete, remove the solvent under reduced pressure. The resulting crude L-citrulline methyl ester hydrochloride is a white solid.

  • Validation: The crude product is often of sufficient purity for the next step. Its identity can be confirmed by ¹H NMR spectroscopy, where the appearance of a singlet around 3.7 ppm indicates the formation of the methyl ester.

Method 1: The Benzoyl Chloride Approach (Schotten-Baumann Conditions)

This classic method, named after chemists Carl Schotten and Eugen Baumann, is a robust and widely used technique for the acylation of amines.[4][5][6] It employs the highly reactive benzoyl chloride as the acylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.[4][7][8]

Causality Behind Experimental Choices:

  • High Reactivity: Benzoyl chloride is more reactive than benzoic anhydride because the chloride ion is an excellent leaving group, facilitating a rapid nucleophilic acyl substitution.[9]

  • Base Neutralization: A base, such as triethylamine (TEA) or aqueous sodium hydroxide, is essential. It serves two critical roles: deprotonating the amine to enhance its nucleophilicity and neutralizing the HCl generated during the reaction, which would otherwise form a non-reactive ammonium salt with the starting material.[4][6]

  • Temperature Control: The reaction is often exothermic and performed at 0 °C to minimize side reactions, such as hydrolysis of the benzoyl chloride, and to ensure selectivity.[10]

Experimental Protocol:

  • Dissolution: Dissolve L-citrulline methyl ester hydrochloride (1 equivalent) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[5]

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 equivalents) dropwise to neutralize the hydrochloride and deprotonate the α-amino group.

  • Acylation: While maintaining the temperature at 0 °C, slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.[2]

Method 2: The Benzoic Anhydride Approach

For syntheses where milder conditions are preferred or for scaling up, benzoic anhydride presents a valuable alternative to benzoyl chloride.[11] While less reactive, it avoids the generation of corrosive HCl and is less sensitive to moisture.[9]

Causality Behind Experimental Choices:

  • Milder Conditions: Benzoic anhydride is a less potent acylating agent.[9] Its leaving group, the benzoate ion, is less stable than the chloride ion, resulting in a slower, more controlled reaction that may require heating to proceed to completion.[2][12]

  • Byproduct: The only byproduct is benzoic acid, which is less corrosive and often easier to remove during work-up than HCl.

  • Catalyst: While a base like triethylamine is still used, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.

Experimental Protocol:

  • Dissolution: Dissolve L-citrulline methyl ester hydrochloride (1 equivalent) in DCM or another suitable solvent.

  • Basification: Add triethylamine (2.2 equivalents) at room temperature.

  • Acylation: Add benzoic anhydride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or gently reflux (e.g., 40 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture and wash with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted anhydride, benzoic acid, and the catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.[12]

Head-to-Head Comparative Analysis

To facilitate an objective choice, the key parameters and outcomes of each method are summarized below.

Table 1: Reaction Parameter Comparison

ParameterMethod 1: Benzoyl ChlorideMethod 2: Benzoic Anhydride
Acylating Agent Benzoyl ChlorideBenzoic Anhydride
Reactivity HighModerate
Typical Base Triethylamine, NaOH, PyridineTriethylamine, often with cat. DMAP
Reaction Temp. 0 °C to Room TemperatureRoom Temperature to Reflux
Typical Time 2 - 4 hours4 - 12 hours
Key Byproduct Hydrochloric Acid (HCl)Benzoic Acid

Table 2: Performance & Outcome Comparison

MetricMethod 1: Benzoyl ChlorideMethod 2: Benzoic Anhydride
Reported Yields Generally High (85-95%)Good to High (70-90%)[12]
Purity (Post-Purif.) Typically >98%Typically >98%
Scalability Good, but exotherm requires careful controlExcellent, milder exotherm is safer for scale-up
Handling/Safety Corrosive, lachrymator, moisture-sensitive[10]Irritant, less hazardous, easier to handle
Cost-Effectiveness Benzoyl chloride is often less expensiveBenzoic anhydride can be more costly

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflow and a decision-making model for selecting the appropriate synthesis method.

Synthetic Workflow cluster_start Starting Material Preparation cluster_acylation N-Benzoylation cluster_finish Purification & Final Product Start L-Citrulline Ester Esterification (MeOH, SOCl₂/TMSCl) Start->Ester Cit_Ester L-Citrulline Methyl Ester Ester->Cit_Ester Method1 Method 1: Benzoyl Chloride, TEA, 0°C Cit_Ester->Method1 Method2 Method 2: Benzoic Anhydride, TEA, DMAP Cit_Ester->Method2 Workup Aqueous Work-up Method1->Workup Method2->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Benzoyl-L-citrulline Methyl Ester Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Decision Logic Start Choose Synthesis Route Speed Is speed the highest priority? Start->Speed Safety Is handling safety & scalability a major concern? Speed->Safety No Method1 Use Benzoyl Chloride (Method 1) Speed->Method1 Yes Safety->Method1 No Method2 Use Benzoic Anhydride (Method 2) Safety->Method2 Yes

Caption: Decision-making diagram for selecting a benzoylation method.

Conclusion and Recommendations

Both the Benzoyl Chloride and Benzoic Anhydride methods are effective for the synthesis of this compound. The choice between them is a classic case of balancing reactivity against safety and handling considerations.

  • Recommendation for Method 1 (Benzoyl Chloride): This approach is ideal for rapid, small-to-medium scale laboratory syntheses where efficiency and reagent cost are primary drivers. Its high reactivity ensures shorter reaction times and typically excellent yields. However, rigorous safety precautions must be implemented to handle the corrosive and moisture-sensitive nature of benzoyl chloride and its HCl byproduct.

  • Recommendation for Method 2 (Benzoic Anhydride): This method is the preferred choice for larger-scale preparations where safety, control, and ease of handling are paramount. While it may require longer reaction times or gentle heating, the avoidance of corrosive HCl and the milder nature of the reagent make it a more robust and scalable process.

Ultimately, the optimal method depends on the specific priorities of the researcher, including available equipment, scale, timeline, and safety protocols. This guide provides the necessary data and rationale to make an informed and scientifically sound decision.

References

  • Sathee NEET. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. Available from: [Link]

  • ResearchGate. Acylation of amines with different anhydrides. Available from: [Link]

  • Brainly.in. Q. Which of the following can be used for acylation of amines? (A) Acetic anhydride (B) Benzoyl chloride (C). Published April 26, 2023. Available from: [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Published 2022. Available from: [Link]

  • Chem-Impex. This compound. Available from: [Link]

  • Quora. Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. Published June 21, 2020. Available from: [Link]

  • CHEMICAL POINT. Nalpha-Benzoyl-L-citrulline methyl ester. Available from: [Link]

  • ResearchGate. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 85713. Available from: [Link]

  • ResearchGate. Proposed structures of the reaction products of citrulline (left panel).... Available from: [Link]

  • ResearchGate. (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]

  • National Center for Biotechnology Information. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Published October 2004. Available from: [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]

Sources

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